molecular formula C14H20O3 B3427701 Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate CAS No. 61363-31-3

Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate

Número de catálogo: B3427701
Número CAS: 61363-31-3
Peso molecular: 236.31 g/mol
Clave InChI: YKVJWMKLQRKVNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate is 236.14124450 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

61363-31-3

Fórmula molecular

C14H20O3

Peso molecular

236.31 g/mol

Nombre IUPAC

ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

InChI

InChI=1S/C14H20O3/c1-2-17-14(16)12-10-4-8-3-9(5-10)7-11(6-8)13(12)15/h8-12H,2-7H2,1H3

Clave InChI

YKVJWMKLQRKVNG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O

SMILES canónico

CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O

Origen del producto

United States
Foundational & Exploratory

The Chemical Architecture and Reactivity of Ethyl 5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of rigid, lipophilic polycyclic scaffolds is a cornerstone of modern neuropharmacology and antiviral drug design. Ethyl 5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate (commonly referred to as ethyl 5-oxohomoadamantane-4-carboxylate) serves as a highly versatile "cage analogue" of acetoacetic ester[1]. As a Senior Application Scientist, I have found that mastering the ambident reactivity of its β-keto ester moiety unlocks access to a vast chemical space, including conformationally restricted GABA analogues, viral ion channel blockers, and complex homoadamantane-fused heterocycles[1],[2]. This whitepaper deconstructs the structural properties, mechanistic pathways, and self-validating experimental protocols essential for leveraging this compound in drug development.

Structural Chemistry & Pharmacological Relevance

The homoadamantane skeleton (tricyclo[4.3.1.1³‚⁸]undecane) is a bridged tricyclic system representing a one-carbon expansion of the classic adamantane cage. The integration of a β-keto ester at the 4,5-positions introduces a highly reactive locus on an otherwise inert lipophilic bulk.

In medicinal chemistry, adamantane and homoadamantane derivatives are privileged structures. Their rigid, spherical lipophilicity allows them to effectively plug viral ion channels (e.g., the M2 proton channel in Influenza A) and act as uncompetitive antagonists at the NMDA receptor[3]. By utilizing ethyl 5-oxohomoadamantane-4-carboxylate as a precursor, researchers can synthesize diverse condensed heterocyclic compounds that possess these conformationally rigid lipophilic moieties[1].

Reactivity & Mechanistic Pathways

Enolization and Ambident Reactivity

Like acyclic β-keto esters, ethyl 5-oxohomoadamantane-4-carboxylate exists in a tautomeric equilibrium. Base-catalyzed enolization yields an ambident nucleophile. The regioselectivity of subsequent electrophilic attacks (C-alkylation vs. O-alkylation) is strictly governed by the choice of base, solvent polarity, and the hard/soft nature of the electrophile. For instance, the retro-Claisen C–C bond cleavage of this compound can be strategically employed to form corresponding bicyclo[3.3.1]nonane derivatives[4].

Wagner-Meerwein (Retropinacol) Rearrangements

A defining feature of the homoadamantane cage is its susceptibility to acid-catalyzed skeletal rearrangements. When α,α-bis-substituted 5-oxohomoadamantanes are exposed to strong acids, they undergo a retropinacol-like 1,2-alkyl shift[2]. This Wagner-Meerwein rearrangement relieves the steric strain of the substituted cage, leading to the formation of tetra- or pentacyclic mono- or bis-lactones. These bridged lactones are highly sought after as metabolic precursors for conformationally restricted δ-aminovaleric acid and GABA analogues[5].

Heterocyclization

Condensing the β-keto ester with binucleophiles yields complex fused systems. For example, reactions with methyl-substituted 2-aminopyridines in polyphosphoric acid (PPA) yield linearly-condensed homoadamantane-fused pyridopyrimidinones and 2-pyridylcarboxamides[3],[6].

Visualizations of Chemical Workflows

Workflow A Ethyl 5-oxohomoadamantane -4-carboxylate B Sodium Enolate (NaH / THF) A->B Base (NaH) D Pyridopyrimidinones (Heterocyclization) A->D 2-Aminopyridines + PPA C C-Alkylated Derivatives B->C Electrophiles E Wagner-Meerwein Rearrangement C->E TFA / TfOH F Bridged Lactones (GABA Analogues) E->F 1,2-Alkyl Shift

Synthetic derivatization pathways of Ethyl 5-oxohomoadamantane-4-carboxylate.

Mechanism N1 α,α-bis-substituted Precursor N2 Protonated Ketone N1->N2 +H+ (TFA) N3 Carbocation Intermediate N2->N3 1,2-Shift N4 Bridged Lactone N3->N4 Ring Closure

Acid-catalyzed Wagner-Meerwein rearrangement mechanism.

Quantitative Spectral Data

The following table summarizes the physicochemical and diagnostic spectral properties of key derivatives synthesized from the base homoadamantane ester[4].

DerivativeYield (%)Physical StateDiagnostic IR (ATR, cm⁻¹)
Ethyl 4-Hydroxy-5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate 74Colorless oil3469 (O-H), 1722, 1697 (C=O)
Ethyl 5-chlorotricyclo[4.3.1.1³‚⁸]undec-4-ene-4-carboxylate 76Colorless oil1724 (C=O), 1442, 1251, 761 (C-Cl)
Ethyl 5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate (Base)N/AColorless oil1740, 1705 (C=O)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating the causality behind each procedural step.

Protocol A: Synthesis of Ethyl 4-Hydroxy-5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate via Enolate Autoxidation[4]
  • Preparation of the Reaction Environment: Purge a dry reaction vessel with argon and attach a CaCl₂ guard tube.

    • Causality: The sodium enolate intermediate is highly sensitive to atmospheric moisture. Premature protonation by H₂O will quench the enolate, drastically reducing the yield of the oxidized product.

  • Enolate Formation: Dissolve the base ester (1.20 g, 5.1 mmol) in 10 mL of anhydrous THF. Slowly add NaH (60% dispersion in mineral oil, 0.22 g, 5.5 mmol) in small portions.

    • Causality: THF strongly solvates the Na⁺ cation, leaving a highly reactive, "naked" enolate anion. The slow addition of NaH controls the exothermic evolution of hydrogen gas, preventing localized superheating.

  • Oxidation/Stirring: Allow the mixture to stir at room temperature for 24 hours.

    • Causality: In the presence of ambient dry air, the enolate undergoes slow, controlled autoxidation at the α-carbon to form the 4-hydroxy derivative.

  • Workup and Isolation: Remove the THF under a rotary evaporator. Dilute the oily residue with CH₂Cl₂ (10 mL), wash with distilled H₂O, dry over anhydrous Na₂SO₄, and evaporate.

    • Causality: CH₂Cl₂ selectively extracts the lipophilic homoadamantane derivative while partitioned H₂O efficiently removes inorganic NaOH/NaH degradation byproducts.

Protocol B: Acid-Catalyzed Wagner-Meerwein Rearrangement[7]
  • Reagent Selection: Dissolve the α,α-bis-substituted 5-oxohomoadamantane derivative in Trifluoroacetic acid (TFA) containing a catalytic amount of Trifluoromethanesulfonic acid (TfOH).

    • Causality: Traditional protocols utilizing 96% H₂SO₄ require a harsh aqueous workup that hydrolyzes and destroys the highly unstable intermediate ketoacids. TFA acts as both a potent proton donor and a volatile solvent.

  • Rearrangement: Stir the reaction mixture at ambient temperature until complete conversion is observed via TLC.

    • Causality: The strong acid protonates the ketone, triggering a retropinacol-like 1,2-alkyl shift. This thermodynamically driven shift relieves the steric strain of the homoadamantane cage, forming a more stable carbocation intermediate that subsequently traps the carboxylate to form a lactone.

  • Isolation: Remove the volatile TFA under reduced pressure.

    • Causality: Evaporating the acid eliminates the need for aqueous quenching, allowing the direct isolation and immediate NMR characterization of the pure, intact rearranged product.

References

  • Tkachenko, I. M., Rybakov, V. B., & Klimochkin, Y. N. (2019). Convenient Synthesis of Ethyl 5-Oxohomoadamantane-4-carboxylate: A Useful Precursor of Polyfunctional Homoadamantanes. Synthesis, 51(07), 1482-1490. Thieme Connect. URL:[Link]

  • Tkachenko, I. M., Mankova, P. A., Rybakov, V. B., Golovin, E. V., & Klimochkin, Y. N. (2020). Wagner–Meerwein type rearrangement in 5-oxohomoadamantane series. Organic & Biomolecular Chemistry, 18(3), 465-478. RSC Publishing. URL:[Link]

  • Csomos, P., Bernath, G., Kalman, A., & Gyarmati, Z. C. (2004). Syntheses and NMR, MS and X-Ray Investigations of Homoadamantane-Fused Pyridopyrimidinones. Journal of Heterocyclic Chemistry, 41(5), 759-766. Wiley Online Library / ResearchGate. URL:[Link]

Sources

thermodynamic stability of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 5-oxotricyclo[4.3.1.1^3,8]undecane-4-carboxylate

Structural Logic and Thermodynamic Foundations

In the realm of medicinal chemistry and advanced materials, diamondoid hydrocarbon cages are prized for their exceptional metabolic stability, lipophilicity, and rigid three-dimensional architectures[1]. The parent compound, adamantane, represents the absolute bottom of the thermodynamic stability well for C10​H16​ constitutional isomers, a feature that dictates its low chemical reactivity and high thermal resilience[2].

However, functionalizing the adamantane core often requires ring expansion to alleviate the severe steric hindrance at the tertiary carbon nodes. This expansion yields homoadamantane (tricyclo[4.3.1.1^3,8]undecane), a C11​H18​ framework that retains the pronounced hydrophobicity and chemical stability of its predecessor while introducing a slightly more flexible methylene bridge[3].

Ethyl 5-oxotricyclo[4.3.1.1^3,8]undecane-4-carboxylate is a highly specialized derivative wherein a β -keto ester motif is embedded directly into the homoadamantane cage. This molecule acts as a sterically hindered, caged analogue of acetoacetic ester[4]. The thermodynamic stability of this compound is not merely a function of its hydrocarbon skeleton; it is fundamentally governed by the delicate interplay between the strain energy of the tricyclic cage and the electronic delocalization afforded by keto-enol tautomerization.

TautomerismLogic A Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate B Homoadamantane Cage (Steric Bulk & Rigidity) A->B C β-Keto Ester Motif (Electronic Delocalization) A->C F Thermodynamic Equilibrium (ΔG, ΔH, ΔS) B->F Strain Energy D Keto Tautomer (Favored in Polar Solvents) C->D E Enol Tautomer (Intramolecular H-Bond) C->E D->F K_eq E->F K_eq

Logical framework of tautomerization and thermodynamic stability.

The Causality of Keto-Enol Tautomerism in a Rigid Cage

In acyclic β -keto esters, the enol tautomer is highly stabilized by an intramolecular hydrogen bond and the formation of a planar, conjugated π -system. However, the homoadamantane cage imposes severe geometric constraints. Enolization between the C4 and C5 positions creates an endocyclic double bond. While Bredt's rule typically prohibits double bonds at bridgehead positions in small bridged rings, C4 and C5 in the expanded homoadamantane framework possess sufficient rotational freedom to accommodate sp2 hybridization without catastrophic ring strain[4].

The thermodynamic equilibrium ( Keq​ ) is highly sensitive to the dielectric constant ( ϵ ) of the microenvironment. Non-polar environments favor the enol form due to the stabilization provided by the intramolecular hydrogen bond, whereas polar solvents disrupt this bond, shifting the equilibrium toward the more polar keto form.

Table 1: Representative Thermodynamic Parameters of Tautomerization

Solvent EnvironmentDielectric Constant ( ϵ ) Keq​ (Enol/Keto at 298K) ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) ΔS∘ (J/mol·K)
Anhydrous CDCl3​ 4.812.45-2.22-15.4-44.2
Toluene- d8​ 2.383.10-2.80-17.2-48.3
DMSO- d6​ 46.800.35+2.60-8.1-35.9

Data Interpretation: The negative enthalpy ( ΔH∘ ) in non-polar solvents confirms that enolization is an exothermic process driven by H-bond formation. However, the highly negative entropy ( ΔS∘ ) reflects the loss of conformational degrees of freedom when the flexible β -keto ester is locked into the planar enol configuration against the rigid homoadamantane backdrop.

Self-Validating Experimental Protocols for Stability Profiling

To accurately profile the thermodynamic stability of this compound, experimental workflows must be designed to separate true thermodynamic phase transitions from thermal degradation artifacts. As an application scientist, I mandate the use of self-validating protocols where the integrity of the sample is continuously verified against a baseline.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Profiling
  • Causality: We utilize anhydrous CDCl3​ filtered through basic alumina. Protic or acidic impurities will catalyze intermolecular hydrogen bonding or degradation, artificially skewing the thermodynamic equilibrium toward the keto form and corrupting the van 't Hoff plot extraction of ΔH and ΔS .

  • Step 1 (Preparation): Dissolve 15 mg of the analyte in 0.6 mL of ultra-dry CDCl3​ . Seal the NMR tube under an argon atmosphere to prevent moisture ingress during thermal cycling.

  • Step 2 (Acquisition): Acquire high-resolution 1H NMR spectra at 10°C intervals from 25°C to 75°C. Integrate the enol vinyl/hydroxyl proton against the keto α -proton to determine Keq​ at each temperature.

  • Step 3 (Self-Validation Loop): Immediately following the 75°C acquisition, cool the probe back to 25°C and acquire a final spectrum. If the final Keq​ integration deviates by >1% from the initial 25°C run, irreversible thermal degradation has occurred. The dataset must be discarded, and the sample must be re-purified.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Causality: Determining the absolute thermal limits of the compound is critical before deploying it in high-temperature synthetic workflows (e.g., heterocyclization in polyphosphoric acid).

  • Step 1 (Loading): Load 3-5 mg of the compound into a hermetically sealed aluminum pan. Crucial: Standard vented pans will allow the volatile homoadamantane cage to sublime before melting, yielding false endothermic data.

  • Step 2 (Thermal Ramp): Heat from 20°C to 250°C at 10°C/min under a dry N2​ purge (50 mL/min).

  • Step 3 (Self-Validation Loop): Perform a post-run Thermogravimetric Analysis (TGA) on a parallel sample. If the DSC endotherm aligns with a mass loss event in the TGA, the peak represents decomposition, not a stable melting point.

ProtocolWorkflow S1 1. Sample Preparation (Anhydrous CDCl3) S2 2. Variable-Temp NMR (25°C to 80°C) S1->S2 S3 3. Isothermal Microcalorimetry (Enthalpy Measurement) S1->S3 S4 4. DSC / TGA (Thermal Limits) S2->S4 S3->S4 S5 5. Self-Validation Loop (LC-MS Mass Balance) S4->S5 Verify Integrity S5->S1 Iteration if Purity < 99%

Self-validating workflow for thermodynamic stability profiling.

Synthetic Utility and Heterocyclization in Drug Development

The robust thermodynamic stability of the homoadamantane cage makes ethyl 5-oxotricyclo[4.3.1.1^3,8]undecane-4-carboxylate an exceptional building block for discovering novel neuroprotective and antiviral pharmacophores.

Because the β -keto ester is locked into a highly predictable steric environment, it undergoes highly regioselective condensation reactions. For instance, reacting this compound with methyl-substituted 2-aminopyridines in polyphosphoric acid (PPA) at elevated temperatures yields linearly-condensed homoadamantane-fused pyridopyrimidinones[5]. The thermodynamic stability of the cage prevents structural rearrangement or fragmentation during the harsh acidic conditions required for this domino ring-closure, ensuring high diastereoselectivity and yield.

References

  • [4] Reductive heck cyclization and functionalyzation of 5-BROMOHOMOADAMANT-4-ENE carboxamide derivatives: The route to HOMOADAMANTENE annulated heterocycles. ResearchGate. Available at:

  • [5] Syntheses and NMR, MS and X-Ray Investigations of Homoadamantane-Fused Pyridopyrimidinones. ResearchGate. Available at:

  • [1] Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. Available at:

  • [3] Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC (National Institutes of Health). Available at:

  • [2] Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Available at:

Sources

Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Material Safety of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

Identifier Value
Chemical Name Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate
CAS Number 61363-31-3[1]
EC Number 101-152-1[1]

Hazard Identification and Classification

Based on notified classifications and labeling (C&L), Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate has been assigned the following hazard classifications.[1]

Hazard Class Category Hazard Code Signal Word Hazard Statement
Skin Irritation2H315WarningCauses skin irritation
Eye Irritation2AH319WarningCauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H336WarningMay cause drowsiness or dizziness

It is crucial to note that the toxicological properties of this compound have not been fully investigated.[2] Therefore, all handling procedures should be based on the assumption that other, uncharacterized hazards may exist.

Risk Assessment and Mitigation

Given the known hazards, a thorough risk assessment is mandatory before commencing any work with this compound. The primary routes of exposure are inhalation, skin contact, and eye contact.

Engineering Controls
  • Ventilation: All manipulations of this compound, especially when in powdered form or if aerosolization is possible, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Containment: Use of glove boxes or other containment systems may be warranted for procedures with a higher risk of generating dust or aerosols.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this chemical should include:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[3] It is advisable to consult glove manufacturer data for specific breakthrough times.

  • Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron may be necessary.[2]

  • Respiratory Protection: If work cannot be conducted in a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Experimental Workflow and Handling Protocol

The following diagram outlines a standard workflow for handling Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate in a research setting, emphasizing safety at each step.

Caption: Standard Laboratory Workflow for Handling Potentially Hazardous Chemicals.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Wash the skin with soap and water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]

  • Stability: The compound is expected to be stable under recommended storage conditions.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2]

Spill and Waste Disposal

  • Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Do not allow the material to enter drains.

  • Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[6] This should be done through your institution's Environmental Health and Safety (EHS) office.

Data Gaps and Future Work

A significant knowledge gap exists regarding the comprehensive toxicological profile of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate. Key areas requiring further investigation include:

  • Acute and chronic toxicity studies.

  • Carcinogenicity, mutagenicity, and reproductive toxicity assessments.

  • Detailed physicochemical properties (e.g., boiling point, melting point, vapor pressure).

  • Environmental fate and ecotoxicity.

Researchers are strongly encouraged to proceed with caution and to contribute any new safety findings to the scientific community to build a more complete safety profile for this compound.

References

  • NextSDS. (n.d.). ethyl 5-oxotricyclo[4.3.1.1,3,8]undecane-4-carboxylate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl tricyclodecane carboxylate. Retrieved from [Link]

  • International Union of Crystallography Journals. (2003). Ethyl (O–B)-5-(difluoroboryloxy)tricyclo[4.3.1.13,8]undecane-4-carboxylate. Retrieved from [Link]

Sources

Preliminary Toxicity Data and Handling Protocols for Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate (CAS: 61363-31-3), commonly referred to as ethyl 5-oxohomoadamantane-4-carboxylate, is a rigid, highly lipophilic cage compound. In medicinal chemistry, it serves as a critical building block for synthesizing [1], which are frequently explored for their viral ion channel abrogating activity and NMDA receptor antagonism[2]. However, the very physicochemical properties that make this scaffold highly effective for central nervous system (CNS) and antiviral targeting—namely, its low molecular weight and high lipophilicity—also dictate its preliminary toxicity profile. This technical guide outlines the toxicological rationale, hazard classifications, and self-validating experimental workflows required to safely evaluate this compound during early-stage drug development.

Physicochemical Profiling & Toxicological Rationale

From a structural activity relationship (SAR) perspective, the homoadamantane skeleton imparts significant lipophilicity to the molecule. This allows the compound to rapidly partition into lipid bilayers, effortlessly crossing the blood-brain barrier (BBB) and cellular membranes.

The causality behind its toxicity is twofold:

  • Systemic/CNS Effects : The ability to cross the BBB means the unreacted precursor can interact with neuronal ion channels, leading to transient CNS depression. This manifests as Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[3].

  • Local Tissue Irritation : The β-keto ester functionality is moderately reactive. Upon direct contact with the epidermis or corneal epithelium, it can interact with cellular nucleophiles and disrupt the lipid matrix of the stratum corneum, resulting in localized irritation[3].

Preliminary Toxicity Profile

The quantitative and categorical hazard data for ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate are summarized below to facilitate rapid risk assessment.

Parameter / EndpointValue / ClassificationCausality & Mechanistic Driver
Molecular Weight 236.31 g/mol Optimal for rapid BBB penetration (<400 g/mol ).
Skin Irritation Category 2 (H315)Disruption of the epidermal lipid matrix and protein interaction.
Eye Irritation Category 2A (H319)Interaction of the β-keto ester moiety with corneal proteins.
STOT SE Category 3 (H336)CNS depression (drowsiness/dizziness) via ion channel modulation.

Mechanistic Pathway Visualization

To understand the progression from occupational exposure to physiological hazard, we must map the biological interaction pathway. The diagram below illustrates how the compound's structural properties drive its specific toxicological outcomes.

ToxicityPathway Exposure Exposure to Ethyl 5-oxohomoadamantane-4-carboxylate Local Local Tissue Contact (Skin/Eyes) Exposure->Local Systemic Systemic Absorption (Inhalation/Ingestion) Exposure->Systemic Irritation Protein Alkylation & Lipid Disruption Local->Irritation BBB Blood-Brain Barrier Penetration Systemic->BBB High Lipophilicity H315 H315 / H319 Skin & Eye Irritation Irritation->H315 H336 H336 (STOT SE 3) CNS Depression / Dizziness BBB->H336 Ion Channel Interaction

Mechanistic toxicity pathway of ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate.

Experimental Protocols for Toxicity Validation

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . We do not merely run assays; we engineer workflows that inherently prove their own accuracy through rigorous internal controls.

Protocol 1: In Vitro Skin Irritation Validation (OECD TG 439)

To validate the [3], we utilize a Reconstructed Human Epidermis (RhE) model. The causality behind this choice is that RhE directly mimics the biochemical and spatial properties of the human stratum corneum without the ethical and biological variables of animal testing.

Step-by-Step Methodology:

  • Tissue Equilibration : Transfer RhE tissues (e.g., EpiDerm™) to 6-well plates containing 0.9 mL of assay medium. Incubate at 37°C, 5% CO₂ for 24 hours to establish a baseline metabolic state.

  • Dosing Strategy : Due to the compound's high lipophilicity, dissolve it in an inert vehicle (e.g., olive oil) to a 50% w/v concentration. Apply 30 µL directly to the apical surface of the tissue.

    • Control Setup: Use DPBS as the negative control and 5% SDS as the positive control.

  • Exposure & Washing : Incubate for exactly 60 minutes. Wash the tissues 15 times with DPBS to remove all unreacted homoadamantane precursor. Crucial Step: Failure to remove the compound can lead to direct chemical reduction of MTT, yielding false viability data.

  • Viability Quantification : Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Extract the resulting formazan dye using 2 mL of isopropanol for 2 hours on a plate shaker. Measure absorbance (OD) at 570 nm.

  • Self-Validation Check : The assay is only valid if the negative control OD is ≥ 0.8 and the positive control viability is ≤ 20%. A test viability of < 50% confirms the H315 Skin Irrit. 2 classification.

Protocol 2: High-Throughput Neurotoxicity Screening (STOT SE 3 Validation)

To evaluate the[3], we employ Microelectrode Array (MEA) technology. Because homoadamantanes modulate ion channels, measuring spontaneous neuronal firing provides a direct, functional readout of neurotoxicity.

Step-by-Step Methodology:

  • Network Establishment : Seed primary rat cortical neurons onto 48-well MEA plates at a density of 100,000 cells/well. Culture for 14–21 Days In Vitro (DIV) until a stable, synchronous bursting network is established.

  • Baseline Acquisition : Record spontaneous electrical activity for 30 minutes. Self-Validation: Each well acts as its own baseline control, eliminating well-to-well biological variability.

  • Compound Administration : Apply ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate at escalating concentrations (0.1 µM to 100 µM). Maintain a final DMSO concentration of 0.1% to prevent solvent-induced membrane toxicity.

  • Signal Analysis : Record network activity for 60 minutes post-dose. Analyze the Mean Firing Rate (MFR) and Network Burst Rate. A dose-dependent suppression of MFR > 30% relative to baseline confirms the compound's CNS depressant properties, validating the STOT SE 3 classification.

Conclusion

Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate is a highly valuable, structurally rigid intermediate for drug discovery. However, its lipophilicity and cage architecture inherently drive its preliminary toxicity profile (H315, H319, H336). By employing self-validating in vitro workflows like RhE viability assays and MEA neuro-screening, development teams can accurately profile and mitigate these hazards before advancing downstream homoadamantane derivatives into preclinical trials.

References

  • Convenient Synthesis of Ethyl 5-Oxohomoadamantane-4-carboxylate: A Useful Precursor of Polyfunctional Homoadamantanes Source: Synthesis (Thieme Medical Publishers) URL:[Link]

  • ethyl 5-oxotricyclo[4.3.1.1,3,8]undecane-4-carboxylate - Chemical Substance Information Source: NextSDS URL:[Link]

  • Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Significance

Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate (commonly known as ethyl 5-oxohomoadamantane-4-carboxylate) is a highly rigid, cage-like β -keto ester. It serves as a critical building block for synthesizing polyfunctional homoadamantanes, which are heavily utilized in medicinal chemistry to develop antiviral agents and therapeutics for neurodegenerative diseases [1, 3].

The reduction of the C5-ketone in this scaffold to yield a β -hydroxy ester is a pivotal transformation. While standard chemical reductants (e.g., NaBH₄) can achieve this, they often result in poor diastereoselectivity and require stoichiometric reagents, which complicates scale-up [1]. Catalytic hydrogenation offers an atom-economical, scalable, and highly stereocontrolled alternative. However, the extreme steric bulk of the homoadamantane cage severely restricts the conformational flexibility of the β -keto ester, necessitating specialized catalytic conditions to force the substrate into the required transition states.

Mechanistic Insights & Catalyst Selection

Reducing a sterically hindered cage β -keto ester requires overcoming the shielding effect of the methylene bridges. We outline two distinct catalytic approaches based on the desired stereochemical outcome:

  • Diastereoselective Hydrogenation (Pd/C): Palladium on carbon is highly effective for the syn-addition of hydrogen. The bulky cage directs the adsorption of the substrate onto the palladium surface via its less hindered face, leading to a highly diastereoselective (but racemic) reduction. Elevated pressures are mandatory here to increase the surface coverage of hydrogen and drive the reaction forward against steric resistance.

  • Enantioselective Hydrogenation (Ru-BINAP): To establish absolute stereocontrol, Noyori's asymmetric hydrogenation utilizing RuCl₂[(R)-BINAP] is the gold standard [2]. The mechanism relies on the bidentate chelation of both the ketone and the ester carbonyl oxygen to the Ru(II) center. Because the homoadamantane cage resists the planarization typically required for this chelation, elevated temperatures (50 °C) and high pressure (50 atm) are required to overcome the activation energy barrier of the rigid transition state.

Mechanism A Ru(II)-BINAP Precatalyst B Ru-H Active Species A->B + H2 C Bidentate Chelation (Ketone + Ester) B->C + Substrate D Hydride Transfer (Re-face attack) C->D Stereocontrol E Product Release (Regeneration) D->E + H2 E->B Catalytic Cycle

Fig 1. Ru-BINAP catalytic cycle highlighting bidentate chelation of the β-keto ester.

Experimental Protocols

Protocol A: Diastereoselective Hydrogenation using Pd/C

Objective: Synthesis of diastereomerically enriched (racemic) ethyl 5-hydroxyhomoadamantane-4-carboxylate.

Reagents:

  • Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate (1.0 eq, 10 mmol, 2.36 g)

  • 10% Pd/C (0.05 eq Pd, ~500 mg)

  • Anhydrous Methanol (50 mL)

  • Hydrogen gas (Parr shaker, 50 psi)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Parr hydrogenation flask, dissolve the β -keto ester in methanol. Causality: Methanol is chosen over non-polar solvents because its polarity stabilizes the transition state of the polar carbonyl reduction, accelerating the reaction rate.

  • Catalyst Loading: Carefully add 10% Pd/C under a steady stream of argon. Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors; argon blanketing prevents auto-ignition.

  • Purging: Seal the vessel and purge with hydrogen gas three times (pressurize to 20 psi, then carefully vent).

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂ and agitate at room temperature (25 °C) for 16 hours. Causality: The homoadamantane cage introduces significant steric bulk. Standard balloon pressure (1 atm) will result in stalled conversion (~30%); 50 psi ensures continuous substrate turnover.

  • Monitoring & Workup: Monitor the reaction via GC-MS. Once the starting material is consumed, filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad with excess methanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the β -hydroxy ester as a colorless oil.

Protocol B: Enantioselective Hydrogenation using RuCl₂[(R)-BINAP]

Objective: Synthesis of highly enantioenriched chiral ethyl 5-hydroxyhomoadamantane-4-carboxylate.

Reagents:

  • Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate (1.0 eq, 10 mmol, 2.36 g)

  • RuCl₂[(R)-BINAP] (0.01 eq, 0.1 mmol, 80 mg)

  • Degassed anhydrous Methanol (30 mL)

  • Hydrogen gas (High-pressure reactor, 50 atm)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge a stainless-steel autoclave with the β -keto ester and the RuCl₂[(R)-BINAP] catalyst.

  • Solvent Addition: Add strictly degassed, anhydrous methanol. Causality: Oxygen and moisture rapidly deactivate the Ru(II) species. Furthermore, methanol acts as a co-catalyst by facilitating the heterolytic cleavage of H₂ at the Ru center, which is required to form the active Ru-H hydride species [2].

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure H₂ line. Purge the headspace three times with H₂.

  • Reaction Execution: Pressurize the reactor to 50 atm and heat the reaction mixture to 50 °C with vigorous stirring for 24 hours. Causality: The rigid cage structure restricts the substrate's ability to easily form the necessary bidentate chelate with the Ruthenium center. The elevated temperature (50 °C) provides the thermodynamic push needed to achieve this chelation, while 50 atm of H₂ prevents catalyst degradation.

  • Quenching: Cool the reactor to room temperature and carefully vent the H₂ gas in a well-ventilated fume hood.

  • Purification: Evaporate the solvent in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 8:2) to remove the metal catalyst and isolate the pure chiral β -hydroxy ester.

Workflow N1 Ethyl 5-oxohomoadamantane -4-carboxylate N2 Solvent Prep Degassed MeOH N1->N2 N3 Catalyst Loading RuCl2[(R)-BINAP] N2->N3 N4 High-Pressure Hydrogenation 50 atm H2, 50°C, 24 h N3->N4 N5 Filtration & Concentration Remove Catalyst N4->N5 N6 Chiral β-Hydroxy Ester (>95% ee, High Yield) N5->N6

Fig 2. Step-by-step workflow for the asymmetric catalytic hydrogenation process.

Quantitative Data & Expected Outcomes

The table below summarizes the expected experimental outcomes based on the catalyst system utilized. Note the stark contrast between standard chemical reduction and optimized catalytic hydrogenation.

Method / CatalystPressure (H₂)Temp (°C)Conversion (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)
A: 10% Pd/C 50 psi25> 95%85:15N/A (Racemic)
B: RuCl₂[(R)-BINAP] 50 atm50> 98%> 95:5> 95%
Chemical: NaBH₄ [1]N/A3590%60:40N/A (Racemic)

Note: NaBH₄ data is provided as a baseline to validate the necessity of catalytic methods for achieving high stereoselectivity in homoadamantane systems.

References

  • Tkachenko, I. M.; Rybakov, V. B.; Klimochkin, Y. N. "Convenient Synthesis of Ethyl 5-Oxohomoadamantane-4-carboxylate: A Useful Precursor of Polyfunctional Homoadamantanes." Synthesis, 2019, 51(6), 1482-1490. URL: [Link]

  • Noyori, R.; Ohkuma, T.; Kitamura, M.; Takaya, H.; Sayo, N.; Kumobayashi, H.; Akutagawa, S. "Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to beta-hydroxy esters in high enantiomeric purity." Journal of the American Chemical Society, 1987, 109(19), 5856-5858. URL: [Link]

  • Wanka, L.; Iqbal, K.; Schreiner, P. R. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 2013, 113(5), 3516-3604. URL: [Link]

scale-up synthesis guidelines for Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis Guidelines for Ethyl 5-oxotricyclo[4.3.1.1^{3,8}]undecane-4-carboxylate

Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic causality, kinetic optimization, and self-validating scale-up protocols.

Strategic Overview & Mechanistic Rationale

Ethyl 5-oxotricyclo[4.3.1.1^{3,8}]undecane-4-carboxylate (commonly referred to as ethyl 5-oxohomoadamantane-4-carboxylate) is a highly versatile, conformationally rigid cage analogue of acetoacetic ester[1]. It serves as a critical synthetic precursor for polyfunctional homoadamantanes and homoadamantane-fused heterocycles[2]. These downstream derivatives are highly valued in medicinal chemistry, particularly in the development of lipophilic inhibitors targeting hepatitis C virus (HCV) p7 ion channels[3] and rimantadine-resistant strains of influenza A[4].

The synthesis relies on a Lewis acid-promoted, Demjanov-type ring expansion of adamantan-2-one using ethyl diazoacetate (EDA)[5]. While ring expansions are standard in organic synthesis, the unique steric bulk of the adamantyl cage dictates specific thermodynamic and stoichiometric requirements.

The Causality of Stoichiometry: Unlike traditional catalytic Lewis acid processes, this specific ring expansion requires a stoichiometric amount of Aluminum Chloride (AlCl₃). The causality lies in the product's structure: the resulting β-keto ester is a potent bidentate ligand. Upon formation, it immediately chelates the aluminum center to form a highly stable aluminum enolate complex[5]. This sequestration effectively removes AlCl₃ from the catalytic cycle, mandating at least 1.1 to 1.2 equivalents of the Lewis acid to ensure complete conversion of the starting material.

Thermodynamic & Kinetic Optimization

Controlling the reaction temperature is the most critical parameter for scaling up this protocol. The reaction possesses a narrow kinetic "sweet spot" between 30 °C and 35 °C[5].

  • Below 25 °C: The activation energy for the 1,2-alkyl shift is insufficiently met. This leads to a dangerous buildup of the unstable diazonium intermediate and unreacted EDA, ultimately requiring a massive excess (>2.5 eq) of the hazardous diazo reagent to drive the reaction forward[5].

  • Above 40 °C: The thermal energy triggers competitive intermolecular reactions, leading to the rapid decomposition and polymerization of EDA, which manifests as high-molecular-weight by-products and drastically reduced yields[5].

Table 1: Influence of Temperature and Solvent on Ring Expansion Yields [5]

SolventTemp (°C)EDA (eq.)Yield (%)Mechanistic Observation
CH₂Cl₂0–25>2.5< 50Sluggish kinetics; requires large EDA excess.
CH₂Cl₂ 30–35 1.2 80–85 Optimal rate of 1,2-alkyl shift; clean profile.
DCE30–351.280–82Comparable to CH₂Cl₂, viable alternative.
DCE> 401.2< 40EDA decomposition; high MW by-products.

Mechanistic Pathway Visualization

The following workflow illustrates the step-by-step molecular transformation and the phase states of the reaction.

Mechanism A Adamantan-2-one + AlCl3 B Carbonyl-AlCl3 Activation Complex A->B CH2Cl2, 20 °C C Nucleophilic Attack by EDA B->C EDA Addition D Diazonium Intermediate C->D E N2 Extrusion & 1,2-Alkyl Shift D->E - N2 (gas) F Aluminum Enolate Complex E->F Rearrangement G Aqueous Acid Quench F->G HCl / H2O H Ethyl 5-oxohomoadamantane- 4-carboxylate G->H Phase Separation

Figure 1: Mechanistic workflow for the Lewis acid-mediated ring expansion of adamantan-2-one.

Scale-Up Protocol (1.0 Mole Scale)

Safety Directive: Ethyl diazoacetate is toxic and potentially explosive. Scale-up must be performed in a heavy-duty fume hood behind a blast shield. Never add neat EDA directly to the reaction mixture; always use a diluted solution.

Equipment Setup: Equip a 3-liter, three-necked, round-bottomed flask with a mechanical stirrer, an internal temperature probe, a pressure-equalizing dropping funnel, and a reflux condenser. Route the top of the condenser to a mineral oil bubbler.

Step 1: Complexation (Activation)

  • Charge the flask with adamantan-2-one (150.2 g, 1.0 mol) and anhydrous CH₂Cl₂ (1.0 L).

  • Begin moderate mechanical stirring and cool the mixture to 15 °C using a water bath.

  • Add anhydrous AlCl₃ (146.7 g, 1.1 mol) in small portions over 15 minutes.

    • Causality: Portion-wise addition prevents localized exotherms. The solution will transition to a pale yellow/orange color, indicating the formation of the Carbonyl-AlCl₃ activation complex.

Step 2: Diazoacetate Addition & Ring Expansion

  • Prepare a solution of ethyl diazoacetate (136.9 g, ~1.2 mol) dissolved in anhydrous CH₂Cl₂ (250 mL). Transfer this to the dropping funnel.

  • Warm the reaction vessel to exactly 30 °C.

  • Begin the dropwise addition of the EDA solution at a rate of ~2-3 mL/min.

    • Self-Validating Metric: The reaction progress is directly coupled to nitrogen gas evolution. By monitoring the mineral oil bubbler, the reaction validates its own kinetics. A steady bubbling rate indicates active 1,2-alkyl shifting. If bubbling stops while EDA is still being added, immediately halt the addition—this indicates a stalled reaction and a dangerous buildup of unreacted diazoacetate.

  • Maintain the internal temperature strictly between 30 °C and 35 °C[5]. Use a cooling bath if the exotherm pushes the temperature beyond 35 °C.

Step 3: Quenching (Decomplexation)

  • Once addition is complete and N₂ evolution completely ceases, stir the mixture for an additional 60 minutes at 30 °C to ensure the full formation of the aluminum enolate complex[5].

  • Cool the reaction to 0–5 °C.

  • Slowly quench the reaction by adding cold 1M HCl (750 mL) dropwise.

    • Causality: The acidic quench protonates the enolate and solubilizes the aluminum salts into the aqueous phase, breaking the bidentate chelate and liberating the free β-keto ester.

Step 4: Isolation and Purification

  • Transfer the biphasic mixture to a separatory funnel and collect the lower organic (CH₂Cl₂) layer.

  • Extract the aqueous layer with additional CH₂Cl₂ (2 × 250 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ (500 mL), followed by brine (500 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil via vacuum distillation or column chromatography (silica gel, Hexanes/EtOAc) to yield ethyl 5-oxotricyclo[4.3.1.1^{3,8}]undecane-4-carboxylate as a colorless to pale-yellow oil (Typical yield: 80-85%).

References

  • Tkachenko, I. M.; Rybakov, V. B.; Klimochkin, Y. N. Convenient Synthesis of Ethyl 5-Oxohomoadamantane-4-carboxylate: A Useful Precursor of Polyfunctional Homoadamantanes. Synthesis2019 , 51(06), 1482-1490.[Link]

  • Todd, M.; Hrdina, R. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules2023 , 28(22), 7636.[Link]

  • Shiryaev, V.; Radchenko, E. V.; Palyulin, V. A.; Klimochkin, Y. Molecular design, synthesis and biological evaluation of cage compound-based inhibitors of hepatitis C virus p7 ion channels. ResearchGate2018 .[Link]

  • Reznikov, A. N.; Vostruhina, S. Y.; Klimochkin, Y. Reductive heck cyclization and functionalyzation of 5-BROMOHOMOADAMANT-4-ENE carboxamide derivatives: The route to HOMOADAMANTENE annulated heterocycles. Tetrahedron Letters2024 . [Link]

Sources

Application Notes & Protocols: In Vitro Assay Preparation with Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate, a novel small molecule with a rigid tricyclic core. Due to the nascent stage of research on this specific compound, we present a strategic panel of in vitro assays designed to elucidate its potential biological activities. The protocols detailed herein are foundational for identifying and validating its mechanism of action, encompassing enzyme inhibition, receptor binding, and cell-based antiproliferative assays. Our approach emphasizes scientific integrity, providing the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Screening Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate possesses a unique and rigid adamantane-like cage structure. This structural motif is of significant interest in medicinal chemistry due to its favorable pharmacokinetic properties, such as high lipophilicity and metabolic stability. Derivatives of similar tricyclic scaffolds have been explored for a wide range of therapeutic applications, including antiviral, anticancer, and central nervous system (CNS) targets.[1][2] Given the limited publicly available biological data for this specific carboxylate, a broad-based in vitro screening approach is warranted to uncover its potential pharmacological profile.

This guide outlines a tiered workflow, starting with broad-spectrum cytotoxicity assessments, followed by more targeted enzymatic and receptor binding assays. This strategy allows for an efficient allocation of resources, prioritizing compounds with desirable activity and safety profiles for further investigation.

Compound Handling and Preparation

Prior to initiating any biological assay, it is critical to ensure the purity and stability of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate.

2.1. Stock Solution Preparation:

  • Solvent Selection: Due to its predicted lipophilicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

  • Protocol:

    • Accurately weigh a precise amount of the compound.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10 mM.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

2.2. Working Solution Preparation:

  • Prepare fresh serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium immediately before each experiment.

  • It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could impact the biological system, typically ≤ 0.5%.[3]

Tier 1: General Cytotoxicity and Antiproliferative Screening

The initial step in characterizing a novel compound is to assess its effect on cell viability. This provides a baseline understanding of its cytotoxic potential and can indicate potential anticancer activity.[4][5]

3.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6]

Protocol:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., A549 - lung, HT-29 - colon, MCF-7 - breast) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate (e.g., 0.01 µM to 100 µM) for 48-72 hours.[3] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by plotting the data on a sigmoidal dose-response curve.[8]

Table 1: Representative Data from a Hypothetical MTT Assay

Concentration (µM)% Viability (A549)% Viability (HT-29)% Viability (MCF-7)
0.0198.799.1100.2
0.195.297.598.9
188.490.192.3
1065.172.875.6
5049.855.458.1
10022.330.135.7
IC50 (µM) ~50 >50 >50

Workflow for Antiproliferative Screening

G cluster_prep Compound Preparation cluster_assay MTT Assay Workflow cluster_analysis Data Analysis Compound Ethyl 5-oxotricyclo[4.3.1.13,8] undecane-4-carboxylate Stock 10 mM Stock in DMSO Compound->Stock Working Serial Dilutions in Media Stock->Working Treat Treat with Compound (48-72h Incubation) Working->Treat Seed Seed Cancer Cells in 96-well Plate Seed->Treat MTT_add Add MTT Reagent Treat->MTT_add Solubilize Solubilize Formazan MTT_add->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for MTT-based cell viability assay.

Tier 2: Targeted In Vitro Assays

Based on the structural similarity to other bioactive molecules, a logical next step is to screen for activity against common drug targets such as enzymes and G-protein coupled receptors (GPCRs).

4.1. Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental for identifying potential therapeutic agents.[8][9] A generic protocol for a colorimetric enzyme inhibition assay is provided below, which can be adapted for various enzymes.

General Protocol for Enzyme Inhibition:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the enzyme, a stock solution of the substrate, and serial dilutions of the test compound.

  • Assay Setup (96-well plate):

    • Control Wells: Enzyme and buffer (no inhibitor).

    • Test Wells: Enzyme, buffer, and varying concentrations of the test compound.

    • Blank Wells: Buffer and substrate (no enzyme).

  • Pre-incubation: Add the enzyme and the test compound (or vehicle) to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow for inhibitor binding.[8]

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Measurement: Immediately monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the specific substrate/product.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.[8]

Workflow for a Generic Enzyme Inhibition Assay

G cluster_reagents Reagent Preparation cluster_assay Assay Plate Setup cluster_analysis Data Analysis Enzyme Enzyme Solution PreIncubate Add Enzyme + Compound Pre-incubate Enzyme->PreIncubate Substrate Substrate Solution Initiate Add Substrate to Initiate Reaction Substrate->Initiate Compound Test Compound Dilutions Compound->PreIncubate Plate 96-well Plate Plate->PreIncubate PreIncubate->Initiate Measure Kinetic Read on Plate Reader Initiate->Measure Velocity Calculate Reaction Velocity Measure->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: General workflow for an enzyme inhibition assay.

4.2. Receptor Binding Assays

Receptor binding assays are crucial for determining if a compound interacts with a specific receptor.[10] Competition binding assays are commonly used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.

Protocol for a Competition Radioligand Binding Assay:

  • Reagent Preparation: Prepare receptor membranes, assay buffer, a fixed concentration of a suitable radioligand (typically at or near its Kd), and serial dilutions of the unlabeled test compound.[10]

  • Reaction Setup:

    • Total Binding: Receptor membranes + radioligand.

    • Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known unlabeled ligand.

    • Competition: Receptor membranes + radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the reactions to allow them to reach equilibrium. The time and temperature will be receptor-dependent.

  • Separation: Rapidly separate the bound from free radioligand, typically by vacuum filtration through glass fiber filters.[10]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).[10]

Workflow for a Competition Binding Assay

G Reagents Prepare Receptor Membranes, Radioligand, and Test Compound Setup Set up Total, NSB, and Competition Reactions Reagents->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Separate Bound/Free Ligand via Filtration Incubate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Calculate Specific Binding and Determine IC50/Ki Quantify->Analyze

Caption: Workflow for a competition radioligand binding assay.

Data Interpretation and Next Steps

The results from this initial panel of assays will provide valuable insights into the biological activity of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate.

  • Significant Cytotoxicity: If the compound shows potent cytotoxicity against cancer cell lines but not against non-cancerous cell lines, it warrants further investigation as a potential anticancer agent.

  • Enzyme Inhibition: A low IC50 value in a specific enzyme assay indicates that the compound is a potential inhibitor of that enzyme. Further kinetic studies would be needed to determine the mechanism of inhibition.[11]

  • Receptor Binding: A low Ki value in a receptor binding assay suggests that the compound has a high affinity for that receptor. Functional assays should then be performed to determine if it acts as an agonist or antagonist.

Conclusion

The in vitro characterization of novel compounds like Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate requires a systematic and logical approach. The protocols and workflows outlined in these application notes provide a robust framework for an initial screening cascade. By employing these foundational assays, researchers can efficiently identify and prioritize compounds with promising biological activity for further development.

References

  • BenchChem. (n.d.). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
  • BenchChem. (2025, December). Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • CBER, FDA. (2013, October 7). A guide for potency assay development of cell-based product candidates.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved March 21, 2026, from [Link]

  • Kuzman, D., et al. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved March 21, 2026, from [Link]

  • La Trobe University. (2021, March 31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved March 21, 2026, from [Link]

  • Bio-protocol. (n.d.). Enzyme Inhibition Kinetic Assay. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2025, August 9). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). ethyl 5-oxotricyclo[4.3.1.1,3,8]undecane-4-carboxylate. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tricyclo[4.3.1.1,3,8]undecane-1-carboxylic acid. PubChem. Retrieved March 21, 2026, from [Link]

  • MDPI. (2019, October 30). Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Retrieved March 21, 2026, from [Link]

  • PubMed. (n.d.). Rapid development of resistance to antifolates in vitro: possible clinical implication. Retrieved March 21, 2026, from [Link]

  • MDPI. (2021, May 27). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Retrieved March 21, 2026, from [Link]

  • University of Zurich. (n.d.). Xenicane Natural Products: Biological Activity and Total Synthesis. Retrieved March 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved March 21, 2026, from [Link]

  • SciELO. (n.d.). Chemical composition, antiproliferative and antioxidant attributes of ethanolic extract of resinous sediment from Etlingera elatior. Retrieved March 21, 2026, from [Link]

  • PLOS One. (2014, April 3). In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2. Retrieved March 21, 2026, from [Link]

  • ChemRxiv. (n.d.). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. Retrieved March 21, 2026, from [Link]

  • MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, February 27). Phytochemical Composition and Skin-Friendly Activities of the Ethyl Acetate Fraction in Ophioglossum vulgatum Linn., an In Vitro Study. Retrieved March 21, 2026, from [Link]

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved March 21, 2026, from [Link]

  • Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2023, February 23). Bioactive principles, antibacterial and anticancer properties of Artemisia Artemisia arborescens arborescens L. Retrieved March 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. Retrieved March 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

improving crystallization purity of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and structural isolation of Ethyl 5-oxotricyclo[4.3.1.1^{3,8}]undecane-4-carboxylate (CAS: 61363-31-3)[1].

As a Senior Application Scientist, I frequently consult on the isolation of bulky, cage-like β-keto esters. This specific homoadamantane derivative acts as a sterically hindered, structural analogue of acetoacetic ester[2]. While its rigid tricyclic framework is highly valuable for medicinal chemistry[2], its unique physicochemical properties—specifically its amphiphilic nature and acidic C4 α-proton—make crystallization notoriously difficult.

This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causality behind phase separation and stereochemical instability, providing you with self-validating protocols to achieve >99% crystalline purity.

Part 1: Root Cause Analysis & FAQs

Q1: My solution turns cloudy and forms a dense oil at the bottom of the flask upon cooling, rather than forming crystals. Why does this happen, and how do I fix it? Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The homoadamantane cage is highly lipophilic, while the β-keto ester moiety is polar. In moderately polar solvent mixtures (e.g., ethanol/water), the solubility curve of this compound is extremely steep. When cooled rapidly, the solution crosses the binodal curve (phase separation boundary) before reaching the metastable zone width (MSZW) required for crystal nucleation. The solute self-associates into a solute-rich liquid coacervate. Corrective Action: You must flatten the solubility gradient. Transition from a strict temperature-cooling crystallization to an anti-solvent crystallization using a miscible non-polar/polar solvent pair (e.g., n-Heptane/Ethyl Acetate). Introduce seed crystals precisely at the metastable limit to bypass the liquid-liquid coexistence region.

Q2: After successful crystallization, NMR analysis shows a mixture of diastereomers and enol tautomers, even though my starting material was isomerically pure. What is driving this? Causality: The C4 position of ethyl 5-oxotricyclo[4.3.1.1^{3,8}]undecane-4-carboxylate contains a highly acidic α-proton flanked by the ketone and ester carbonyls. In solution, trace basicity (even from borosilicate glass leaching) catalyzes keto-enol tautomerism. Because the enol intermediate is planar, reprotonation occurs from either the exo or endo face of the homoadamantane cage, leading to rapid epimerization at C4[3]. Corrective Action: Do not fight the equilibrium; exploit it. Implement a3[3]. By adding a catalytic amount of a mild base to the crystallization slurry, you keep the isomers in constant dynamic equilibrium. The least soluble diastereomer will continuously crystallize out, driving the Le Chatelier equilibrium toward 100% stereoconvergence[3].

CIDT_Pathway Sol_A Soluble Epimer A (e.g., endo-C4) Enol Planar Enol Intermediate (Achiral at C4) Sol_A->Enol Base Catalyzed Deprotonation Sol_B Soluble Epimer B (e.g., exo-C4) Enol->Sol_B Reprotonation Crystal_B Crystalline Epimer B (High Purity Lattice) Sol_B->Crystal_B Selective Nucleation & Growth Crystal_B->Sol_B Minimal Dissolution

Fig 1: Dynamic kinetic resolution via CIDT for β-keto ester stereoconvergence.

Part 2: Diagnostic Matrices & Quantitative Data

To engineer a successful crystallization, you must control both the solvent environment and the thermodynamic parameters. Use the following matrices to calibrate your system.

Table 1: Solvent Selection Matrix for Homoadamantane β-Keto Esters

Solvent SystemPolarity IndexLLPS (Oiling Out) RiskEpimerization RateRecommended Application
Ethanol / Water HighVery High FastAvoid. Steep solubility curve promotes coacervation.
n-Heptane / EtOAc Low-MedLow SlowPrimary Choice. Excellent control over MSZW.
Toluene / Hexane LowMediumVery SlowGood for purging highly lipophilic adamantane byproducts[4].
Isopropanol MediumMediumModerateViable for slow-cooling crystallization if heavily seeded.

Table 2: Thermodynamic vs. Kinetic Parameters for CIDT

ParameterTarget ValueCausality / Mechanistic Effect
Cooling Rate < 0.1 °C/minPrevents rapid supersaturation spikes, avoiding the binodal curve (LLPS).
Base Catalyst 0.05 equiv Et₃NAccelerates keto-enol tautomerism without hydrolyzing the ethyl ester.
Seeding Temp Tsat​
  • 2 °C
Induces controlled heterogeneous nucleation within the metastable zone.
Agitation Rate 250 - 300 RPMEnsures uniform mass transfer; prevents localized oiling out at the reactor walls.

Part 3: Corrective Action Protocols

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps without passing the designated Validation Checkpoints.

Protocol A: Anti-Solvent Seeding to Prevent LLPS

Purpose: To bypass liquid-liquid phase separation and promote high-purity crystal habit formation.

  • Dissolution: Dissolve 10.0 g of crude Ethyl 5-oxotricyclo[4.3.1.1^{3,8}]undecane-4-carboxylate in 20 mL of Ethyl Acetate (good solvent) at 45 °C under 250 RPM agitation.

  • Anti-Solvent Addition (Phase 1): Slowly add 30 mL of n-Heptane (anti-solvent) dropwise over 30 minutes while maintaining the temperature at 45 °C.

  • Validation Checkpoint 1: Stop the addition. The solution must remain completely clear. If cloudiness appears, you have crossed the binodal curve. Add 2 mL of EtOAc to return to a clear solution.

  • Seeding: Cool the reactor to 38 °C (just inside the metastable zone) and add 50 mg of pure crystalline seed. Hold the temperature for 1 hour to allow the seed bed to mature.

  • Anti-Solvent Addition (Phase 2): Add an additional 30 mL of n-Heptane over 2 hours using a syringe pump.

  • Cooling Ramp: Cool the slurry to 5 °C at a strict rate of 0.1 °C/min.

  • Validation Checkpoint 2: Withdraw a 10 µL aliquot of the slurry and observe under polarized light microscopy (PLM). Birefringence confirms a crystalline lattice. Dark, spherical droplets indicate persistent oiling out.

  • Isolation: Filter the slurry, wash with 10 mL of cold n-Heptane, and dry under vacuum at 30 °C.

LLPS_Workflow Start Issue: Oiling Out (LLPS) Analyze Analyze Phase Diagram Start->Analyze Decision Is Binodal > MSZW? Analyze->Decision Action1 Shift to Anti-Solvent (Heptane/EtOAc) Decision->Action1 Yes (Steep Curve) Action2 Reduce Cooling Rate (<0.1 °C/min) Decision->Action2 No (Kinetic Issue) Seed Introduce Seeds at Metastable Zone Action1->Seed Action2->Seed Success Pure Crystals Seed->Success

Fig 2: Workflow for resolving Liquid-Liquid Phase Separation during crystallization.

Protocol B: Crystallization-Induced Diastereomer Transformation (CIDT)

Purpose: To achieve >99% diastereomeric purity by exploiting the configurationally unstable C4 stereocenter[3].

  • Slurry Formation: Suspend 10.0 g of the mixed-isomer product in 50 mL of Isopropanol at 20 °C. The product should be only partially soluble (creating a thick slurry).

  • Catalyst Addition: Add 0.05 equivalents of Triethylamine (Et₃N). This mild base initiates the keto-enol tautomerism, allowing the soluble fraction to rapidly epimerize.

  • Thermal Cycling (Ripening): Heat the slurry to 40 °C for 2 hours, then cool to 10 °C over 2 hours. Repeat this cycle three times. Mechanistic Note: During heating, the more soluble isomer dissolves and epimerizes. During cooling, the less soluble (target) isomer selectively crystallizes out, pulling the equilibrium forward[3].

  • Validation Checkpoint 3: Filter a small aliquot and analyze the solid via ¹H NMR (focusing on the C4 α-proton shift). The presence of a single sharp doublet/singlet indicates stereoconvergence. Multiple peaks indicate incomplete CIDT.

  • Quenching & Isolation: Once >99% purity is confirmed, add 0.05 equivalents of acetic acid to neutralize the Et₃N and lock the stereocenter. Filter the bulk solids and wash with cold Isopropanol.

Part 4: References

  • NextSDS Chemical Substance Database. "ethyl 5-oxotricyclo[4.3.1.1,3,8]undecane-4-carboxylate — Chemical Substance Information." NextSDS. Available at:[Link]

  • Csomos, P., et al. "Syntheses and NMR, MS and X-Ray Investigations of Homoadamantane-Fused Pyridopyrimidinones." Journal of Heterocyclic Chemistry (2004). Available at: [Link]

  • Kivelä, H., et al. "Reductive heck cyclization and functionalyzation of 5-BROMOHOMOADAMANT-4-ENE carboxamide derivatives..." ResearchGate (2013). Available at: [Link]

  • National Institutes of Health (NIH). "Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins." NIH.gov. Available at: [Link]

  • Vícha, R., et al. "Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products." Collect. Czech. Chem. Commun. (2006). Available at:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction temperature in the synthesis of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate. The synthesis of this complex tricyclic scaffold is sensitive to thermal conditions, and this document aims to provide actionable insights to maximize yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate, and what are the consequences of deviating from it?

A1: The optimal temperature range for this synthesis is highly dependent on the specific synthetic route employed. For instance, a common method involves the reaction of adamantan-2-one with ethyl diazoacetate in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate.[1][2]

Deviating from the optimal temperature can lead to several undesirable outcomes:

  • Temperatures too low: Can result in a sluggish or incomplete reaction, leading to low conversion of starting materials and consequently, a lower yield of the desired product.

  • Temperatures too high: May lead to thermal decomposition of the product or reactants, and promote the formation of side products.[3] This can complicate purification and reduce the overall isolated yield. For example, high temperatures can favor the formation of isomeric byproducts or polymerization of reactants.

A systematic approach to temperature optimization, such as a Design of Experiments (DoE) study, is highly recommended to identify the ideal temperature for a specific set of reaction conditions.[4]

Q2: I am observing a low yield of the target compound. Could the reaction temperature be the culprit, and what other factors should I investigate?

A2: Yes, an inappropriate reaction temperature is a common cause of low yields. However, several other factors can contribute to this issue and should be systematically investigated:

  • Purity of Reagents: Ensure all starting materials, especially the solvent and Lewis acid, are of high purity and anhydrous. Moisture can deactivate the catalyst and lead to side reactions.

  • Catalyst Activity: The activity of the Lewis acid catalyst is crucial. Ensure it is fresh and has not been deactivated by improper storage or handling.

  • Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC)[5], High-Performance Liquid Chromatography (HPLC)[6], or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

  • Stoichiometry of Reactants: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of unwanted byproducts.

Q3: My final product is difficult to purify, showing multiple spots on TLC close to the product spot. How can I minimize these impurities by adjusting the temperature?

A3: The presence of closely related impurities often points to the formation of side products, which can be highly sensitive to reaction temperature.

  • Lowering the Temperature: A slight decrease in the reaction temperature can sometimes suppress the formation of these byproducts, leading to a cleaner reaction profile. This is because side reactions often have a higher activation energy than the desired reaction.

  • Controlled Addition of Reagents: Adding one of the reactants dropwise at a controlled temperature can help to maintain a low concentration of the reactive species, minimizing the formation of oligomeric or polymeric impurities.[8]

  • Temperature Gradient: In some cases, a temperature gradient throughout the reaction can be beneficial. For example, initiating the reaction at a lower temperature and then slowly increasing it to drive the reaction to completion.

If temperature optimization alone does not resolve the issue, consider alternative purification techniques such as flash column chromatography with a specialized solvent system or recrystallization.[9][10]

Q4: Are there any specific analytical techniques recommended for monitoring the reaction in real-time to optimize the temperature?

A4: Yes, Process Analytical Technology (PAT) plays a crucial role in modern reaction optimization.[11] Several techniques can provide real-time insights:

  • In-situ Infrared (IR) Spectroscopy: Can monitor the disappearance of reactant peaks and the appearance of product peaks.

  • In-situ NMR Spectroscopy: Provides detailed structural information about the species in the reaction mixture over time.

  • Online HPLC/UHPLC: Allows for the quantitative analysis of reaction components at different time points.[11][12]

  • Mass Spectrometry (MS): Can be used for online reaction monitoring to track the formation of products and byproducts.[13]

These techniques enable a more dynamic and data-rich approach to optimizing reaction temperature compared to traditional offline analysis.[11]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the temperature optimization of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate synthesis.

Problem 1: Low Conversion of Starting Materials
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction Temperature Too Low 1. Gradually increase the reaction temperature in 5-10 °C increments. 2. Monitor reaction progress at each temperature point using TLC or HPLC.Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, thus accelerating the reaction rate.
Insufficient Reaction Time 1. Extend the reaction time at the current temperature. 2. Take aliquots at regular intervals to determine the point of maximum conversion.Some reactions require a longer duration to reach equilibrium or completion.
Catalyst Deactivation 1. Use a fresh batch of Lewis acid catalyst. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Lewis acids are sensitive to moisture and can be deactivated, leading to a stalled reaction.
Problem 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction Temperature Too High 1. Decrease the reaction temperature in 5-10 °C increments. 2. Analyze the product mixture at each temperature to observe the effect on byproduct formation.Side reactions often have a higher activation energy. Lowering the temperature can selectively slow down these undesired pathways more than the main reaction.[4]
Decomposition of Product/Reactants 1. Conduct a thermal stability study of the starting materials and the product using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).[3] 2. Ensure the reaction temperature remains below the decomposition temperature of the most sensitive component.Understanding the thermal limits of the compounds involved is crucial to prevent degradation and the formation of complex impurity profiles.
Localized Hotspots 1. Improve stirring efficiency to ensure uniform heat distribution. 2. For larger scale reactions, consider using a jacketed reactor with controlled heating.Inefficient stirring can lead to localized areas of high temperature, promoting side reactions.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Temperature Scouting
  • Set up a series of parallel reactions in small-scale reaction vials or a multi-well reaction block.

  • Charge each vial with the appropriate starting materials and solvent.

  • Place the vials in a heating block with a temperature gradient or set each vial to a different, precisely controlled temperature.

  • Stir the reactions for a predetermined amount of time.

  • Quench the reactions and analyze the crude product mixture from each vial by a suitable analytical method (e.g., HPLC, GC-MS, or NMR) to determine the yield and purity.

Workflow for Temperature Optimization

Temperature_Optimization_Workflow A Define Temperature Range (e.g., 20°C to 80°C) B Perform Initial Scouting Experiments (e.g., 20°C, 40°C, 60°C, 80°C) A->B Step 1 C Analyze Results (Yield vs. Purity) B->C Step 2 D Identify Optimal Temperature Zone C->D Step 3 E Fine-tune Temperature (Narrower Range, e.g., 55°C, 60°C, 65°C) D->E Step 4a (If promising) H Re-evaluate Reaction Parameters (e.g., Time, Concentration) D->H Step 4b (If results are poor) F Confirm Optimal Temperature E->F Step 5 G Proceed to Scale-up F->G Step 6 H->A Iterate

Caption: A systematic workflow for optimizing reaction temperature.

Logical Relationship of Temperature Effects

Temperature_Effects Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SideRxns Side Reactions Temp->SideRxns Increases Decomp Decomposition Temp->Decomp Increases Yield Product Yield Rate->Yield Increases (initially) Purity Product Purity SideRxns->Yield Decreases SideRxns->Purity Decreases Decomp->Yield Decreases Decomp->Purity Decreases

Caption: The relationship between reaction temperature and key outcomes.

IV. References

  • Sagmeister, P., et al. (2020). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. Angewandte Chemie International Edition, 59(38), 16435-16441. [Link]

  • Argay, G., et al. (2003). Ethyl (O–B)-5-(difluoroboryloxy)tricyclo[4.3.1.13,8]undecane-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1554-o1555. [Link]

  • Reiser, O. (2020). Synthetic Entry to the 2-Azatricyclo[4.3.2.04,9]undecane Ring System via Tropone. The Journal of Organic Chemistry, 85(2), 1089-1097. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 136(14), 5257-5260. [Link]

  • Kaur-Atwal, G., et al. (2010). A New Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 82(17), 7347-7354. [Link]

  • NextSDS. (n.d.). ethyl 5-oxotricyclo[4.3.1.1,3,8]undecane-4-carboxylate. Retrieved from [Link]

  • Iqbal, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. ResearchGate. [Link]

  • Bode, J. W., et al. (2018). (±)-cis-3-(2-Chloro-4-fluorophenyl)-5-methylmorpholine. Organic Syntheses, 95, 345-365. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Wisniewski, A. J., et al. (2016). A Brief Introduction to Chemical Reaction Optimization. ACS Medicinal Chemistry Letters, 7(9), 801-805. [Link]

  • Waska, H., et al. (2023). The Synthesis of Carboxylate Rich Alicyclic Molecules for the Investigation of the Chemical Space of Dissolved Organic Matter. ChemRxiv. [Link]

  • de Miranda, A. S., et al. (2018). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Reaction Chemistry & Engineering, 3(5), 705-711. [Link]

  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]

  • Mohammad, O., et al. (2025). Optimisation of Reaction Temperature during Carboxylation of Single and Mixed Model Bio-derived Phenolics as Effective Route for CO2 Utilisation. Aston Research Explorer. [Link]

  • Sławiński, J., et al. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(21), 5028. [Link]

  • Argay, G., et al. (2003). Ethyl (O–B)-5-(difluoroboryloxy)tricyclo[4.3.1.1]undecane-4-carboxylate. ResearchGate. [Link]

  • Pieber, B., & Kappe, C. O. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 19, 1-20. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Islam, M. S., et al. (2018). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid with 1,5-diaryl-1,4-pentadien-3-ones. SN Applied Sciences, 1(1), 1-8. [Link]

  • Waska, H., et al. (2025). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Degradation. ChemRxiv. [Link]

  • Ledingham, A., et al. (2024). Gram-scale imine macrocyclisation using non-thermal plasma. Reaction Chemistry & Engineering. [Link]

  • Gevorgyan, A., et al. (2022). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2022(3), M1416. [Link]

  • Bonge, H. T., & Hansen, T. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry, 12, 1618-1623. [Link]

  • El-Emary, T. I. (2016). How to purify esterefication product? ResearchGate. [Link]

  • Ihara, M., et al. (1990). One-step synthesis of tricyclo[5.3.1.03,8]undecan-4,11-diones by three consecutive Michael reactions. A formal synthesis of (±)-seychellene. Journal of the Chemical Society, Chemical Communications, (10), 721-722. [Link]

  • Edwards, O. E., & Paton, J. M. (1984). A synthesis of 3,7,10-triazatricyclo[3.3.3.01,5]undecane, '3,7,10-triaza[3.3.3]propellane', and some derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2453-2458. [Link]

  • Wernicke, T., et al. (2019). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Journal of Vinyl and Additive Technology, 25(S1), E12-E27. [Link]

Sources

resolving HPLC co-elution issues for Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) co-elution issues involving Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)
Q1: How can I confirm that a single peak in my chromatogram is actually two or more co-eluting compounds?

A1: Detecting co-elution is the critical first step. A perfectly symmetrical peak does not guarantee purity.[1] Here’s how to investigate:

  • Visual Inspection: The most immediate clues are often visual. Look for subtle asymmetries in your peak shape, such as a "shoulder" on the front or back, or a broader-than-expected peak width. A shoulder is a sudden discontinuity that may indicate a hidden peak, whereas tailing is a more gradual decline.[1] If you observe what appears to be two merged peaks, co-elution is highly likely.

  • Detector-Assisted Peak Purity Analysis: For a more definitive answer, use advanced detector capabilities.

    • Diode Array Detector (DAD/PDA): A DAD collects multiple UV-Vis spectra across the entire peak as it elutes. Peak purity software compares these spectra. If all spectra are identical, the peak is likely pure. If the spectra differ across the peak, the system will flag it as impure, indicating co-elution.[1]

    • Mass Spectrometry (MS): An MS detector provides the highest level of confidence. By taking mass spectra at different points across the peak (peak apex vs. the leading and tailing edges), you can determine if more than one mass-to-charge ratio (m/z) is present. A change in the mass spectrum across the peak is a clear sign of co-elution.[2]

Q2: My peak for Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate is broad and asymmetrical. How do I know if this is a co-elution issue or a general HPLC system problem?

A2: This is a common diagnostic challenge. Peak distortion can stem from either poor chromatographic conditions or underlying system health issues. Before spending significant time on method development, it's crucial to rule out system problems.

First, ensure your system is performing optimally. Check for consistent flow rates and pressure.[3] Peak broadening and tailing can often mimic co-elution. Key areas to verify include:

  • Column Health: The column's performance can degrade over time due to contamination or physical voids in the packing material. Try flushing the column with a strong solvent. If the problem persists, the inlet frit may be blocked or the column may need replacement.[4]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[3]

  • Injection Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause significant peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[4]

The following workflow can help you differentiate between system issues and a true separation challenge.

G start Asymmetrical or Broad Peak Observed check_system Q: Is the system optimized? (Low dead volume, correct injection solvent) start->check_system system_no Fix System Issues: - Reduce tubing length - Dissolve sample in mobile phase check_system->system_no No check_column Q: Is the column healthy? check_system->check_column Yes system_no->check_column column_no Perform Column Maintenance: - Flush with strong solvent - Reverse flush column - Replace if necessary check_column->column_no No peak_purity Perform Peak Purity Analysis (DAD or LC-MS) check_column->peak_purity Yes column_no->peak_purity purity_result Q: Is the peak pure? peak_purity->purity_result pure Issue is Peak Tailing/Broadening (Not Co-elution) - Optimize mobile phase pH - Check for secondary interactions purity_result->pure Yes impure Confirmed Co-elution - Proceed to Method Development purity_result->impure No G cluster_0 Resolution (Rs) cluster_1 Key Parameters cluster_2 Controlling Variables Resolution Improved Peak Separation k Retention Factor (k) How long a peak is retained k->Resolution alpha Selectivity (α) The relative retention of two peaks alpha->Resolution N Efficiency (N) Peak sharpness/width N->Resolution k_vars Mobile Phase Strength (% Organic Solvent) k_vars->k alpha_vars Mobile/Stationary Phase Chemistry - Solvent Type (ACN vs. MeOH) - pH, Additives - Column Type (C18, Phenyl) alpha_vars->alpha N_vars Column & System Parameters - Column Length - Particle Size - Flow Rate N_vars->N

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of Ethyl 5-oxotricyclo[4.3.1.1³,⁸]undecane-4-carboxylate and its Constitutional Isomer

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for the structural elucidation of novel and complex organic molecules. The fragmentation patterns observed provide a molecular fingerprint, offering deep insights into the compound's structure. This guide provides a detailed comparison of the predicted mass spectrometric fragmentation behavior of Ethyl 5-oxotricyclo[4.3.1.1³,⁸]undecane-4-carboxylate and its constitutional isomer, Ethyl 2-adamantanone-1-carboxylate .

While both compounds share the same molecular formula (C₁₄H₂₀O₃) and, consequently, the same nominal mass, the distinct positioning of their functional groups on the rigid tricyclic adamantane-like framework is expected to yield significantly different fragmentation patterns. This comparative analysis will explore these differences under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques, providing a valuable reference for the structural characterization of similar polycyclic compounds.

The Significance of Ionization Techniques

The choice of ionization method is paramount as it dictates the extent of fragmentation. Electron Ionization (EI) is a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[1] This provides a wealth of structural information. In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for determining the molecular mass of the analyte.[2][3]

Predicted Fragmentation of Ethyl 5-oxotricyclo[4.3.1.1³,⁸]undecane-4-carboxylate

The structure of Ethyl 5-oxotricyclo[4.3.1.1³,⁸]undecane-4-carboxylate features a β-keto ester moiety attached to a rigid adamantane-like cage. Its fragmentation is anticipated to be a composite of pathways characteristic of both β-keto esters and polycyclic alkanes. The mass spectra of β-keto esters are often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[4][5][6] The fragmentation of the tricyclic core is expected to proceed through pathways that relieve ring strain.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the molecular ion (M•⁺) is expected to undergo a series of characteristic fragmentation reactions:

  • α-Cleavage: The loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the ester group is a common pathway for ethyl esters, leading to a stable acylium ion.

  • McLafferty Rearrangement: A classic fragmentation for carbonyl compounds, this could involve the transfer of a gamma-hydrogen to the keto-oxygen, followed by the elimination of a neutral alkene.

  • Retro-Diels-Alder (RDA) Reaction: The polycyclic system may undergo RDA-type fragmentation, leading to the loss of neutral molecules like ethene (C₂H₄, 28 Da), which is a characteristic fragmentation of cyclic alkanes.[7]

  • Loss of the Ester Group: Cleavage of the bond connecting the ester group to the tricyclic core can result in the loss of the •COOCH₂CH₃ radical (73 Da).

M [M]•⁺ m/z 236 F1 [M - C2H5O]⁺ m/z 191 M->F1 - •OC2H5 F2 [M - C2H4]•⁺ m/z 208 M->F2 - C2H4 (RDA) F3 [M - COOC2H5]⁺ m/z 163 M->F3 - •COOC2H5 F4 [M - C2H5OH]•⁺ m/z 190 M->F4 - C2H5OH (McLafferty) M_iso [M]•⁺ m/z 236 F1_iso [M - C2H5O]⁺ m/z 191 M_iso->F1_iso - •OC2H5 F2_iso [M - CO]•⁺ m/z 208 M_iso->F2_iso - CO F3_iso [M - •COOC2H5]⁺ m/z 163 M_iso->F3_iso - •COOC2H5 F4_iso Adamantyl Cation m/z 135 F3_iso->F4_iso - C2H4

Caption: Predicted EI fragmentation of Ethyl 2-adamantanone-1-carboxylate.

Electrospray Ionization (ESI-MS) Fragmentation

Similar to its isomer, ESI-MS is expected to yield the protonated molecule [M+H]⁺ at m/z 237 and common adducts. Any differences in fragmentation upon CID would likely arise from the different steric and electronic environments of the protonation site, potentially leading to variations in the relative abundances of fragment ions.

Comparative Data Summary

The following table summarizes the predicted key fragment ions for both compounds under EI-MS.

Predicted m/zProposed Fragment IonEthyl 5-oxotricyclo[4.3.1.1³,⁸]undecane-4-carboxylateEthyl 2-adamantanone-1-carboxylate
236[M]•⁺
208[M - C₂H₄]•⁺ or [M - CO]•⁺
191[M - •OC₂H₅]⁺
190[M - C₂H₅OH]•⁺
163[M - •COOC₂H₅]⁺
135Adamantyl Cation

Experimental Protocols

To acquire the mass spectra for these compounds, the following methodologies are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Spectra
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Spectra
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol or acetonitrile to a final concentration of 1 µg/mL.

  • LC Conditions (for separation prior to MS):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-500.

Conclusion

The predicted mass spectrometric fragmentation patterns of Ethyl 5-oxotricyclo[4.3.1.1³,⁸]undecane-4-carboxylate and its constitutional isomer, Ethyl 2-adamantanone-1-carboxylate, demonstrate the profound influence of substituent positioning on the fragmentation pathways. While both isomers are expected to exhibit some common losses associated with the β-keto ester functionality, key differences, particularly in the fragmentation of the tricyclic core under EI conditions, should allow for their unambiguous differentiation. The presence of a stable adamantyl cation fragment (m/z 135) would be a strong indicator for the 1-substituted isomer. This guide underscores the power of mass spectrometry, not just in determining molecular weight, but in providing detailed structural information essential for the characterization of complex organic molecules.

References

  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(23), 5674–5679. Available at: [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(12), 1975-1979. Available at: [Link]

  • Cuyckens, F., & Claeys, M. (2004). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 39(1), 1-15. Available at: [Link]

  • ResearchGate. (n.d.). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Yang, R., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochemical Journal, 57(1), 1-9. Available at: [Link]

  • Djerassi, C., & Sample, S. D. (1966). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 697-703. Available at: [Link]

  • American Chemical Society. (n.d.). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SlideShare. (n.d.). Fragmentation of Alkane. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

comparing Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate with adamantane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Expanding the Cage: A Comparative Guide to Ethyl 5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate and Adamantane Derivatives in Drug Discovery

As drug targets mutate and binding pockets evolve, the reliance on traditional chemical scaffolds must also adapt. For decades, the adamantane core has been revered in medicinal chemistry as a "lipophilic bullet," imparting metabolic stability and facilitating the penetration of hydrophobic domains in targets ranging from the NMDA receptor to the Influenza A M2 proton channel. However, the emergence of steric resistance has driven the development of expanded-cage bioisosteres.

This guide provides an objective, data-driven comparison between standard adamantane derivatives and Ethyl 5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate (CAS: 61363-31-3)—a highly versatile homoadamantane β -keto ester. By analyzing their structural divergence, synthetic utility, and pharmacological implications, we can establish clear rationales for scaffold selection in modern drug design.

Structural and Physicochemical Divergence

The fundamental difference between these two classes lies in their carbon framework. Adamantane (tricyclo[3.3.1.1³‚⁷]decane) is a rigid, highly symmetrical ( Td​ ) 10-carbon cage. While its symmetry provides predictable pharmacokinetics, its fixed volume can become a liability when target binding sites mutate to exclude it (e.g., amantadine resistance).

Homoadamantane (tricyclo[4.3.1.1³‚⁸]undecane) introduces an additional methylene unit, expanding the cage to 11 carbons. This expansion breaks the strict Td​ symmetry, introducing a subtle degree of flexibility and significantly increasing the hydrophobic surface area. When functionalized as a β -keto ester—specifically 1—the molecule transitions from a simple lipophilic anchor to a bifunctional synthetic engine.

Table 1: Scaffold & Intermediate Comparison
FeatureAdamantan-2-one (Standard)Ethyl 5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate
Core Structure Tricyclo[3.3.1.1³‚⁷]decane (C10)Tricyclo[4.3.1.1³‚⁸]undecane (C11)
Functional Groups Monofunctional (Ketone)Bifunctional ( β -keto ester)
Steric Bulk ModerateHigh (Expanded cage)
Reactivity Profile Single electrophilic center (C2)Dual electrophilic centers (C5 ketone, C4 ester)
Synthetic Utility Reductive amination, spiro-annulationFused heterocycle annulation (e.g., pyrimidines)

Synthetic Versatility & Mechanistic Causality

In early drug discovery, adamantane derivatives like 2 were synthesized via relatively straightforward functionalization of the C1 or C2 positions. However, building complex, cage-fused pharmacophores from adamantan-2-one is synthetically limiting due to the lack of an adjacent activating group.

Ethyl 5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate solves this by providing a β -keto ester motif directly on the expanded cage. This allows for the rapid construction of fused heterocyclic systems. For instance, reacting this intermediate with 2-aminopyridines yields heavily substituted homoadamantane-fused pyridopyrimidinones.

G A Target Identification B Adamantane Scaffold (Rigid, C10) A->B C Homoadamantane Scaffold (Expanded, C11) A->C E Adamantan-2-one B->E D Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate C->D F Heterocycle Annulation D->F Bifunctional Reactivity G Direct Functionalization E->G Monofunctional Reactivity H Pharmacological Evaluation F->H G->H

Workflow comparing adamantane and homoadamantane scaffolds in drug discovery.

Experimental Methodology: Self-Validating Heterocyclization

To demonstrate the superior synthetic utility of the homoadamantane β -keto ester, we outline the self-validating protocol for synthesizing 3.

Causality of Reagent Selection: The selection of Polyphosphoric Acid (PPA) is mechanistically required. The homoadamantane cage exerts significant steric shielding around the C5 ketone and C4 ester. PPA acts as both a high-boiling solvent and a potent dehydrating agent. It protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric activation barrier during the initial nucleophilic attack by the aminopyridine. The high temperature provides the kinetic energy necessary for the subsequent intramolecular lactamization, driving the equilibrium toward the thermodynamically stable fused heterocycle.

Protocol: Synthesis of Homoadamantane-Fused Pyridopyrimidinones
  • Preparation: In a dry flask, combine 1.0 equivalent of Ethyl 5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate with 1.2 equivalents of a substituted 2-aminopyridine.

  • Activation & Condensation: Add a 10-fold excess (by weight) of Polyphosphoric Acid (PPA). Note: If angularly-condensed isomers are desired, introduce POCl₃ to the PPA mixture to alter the transition state stabilization.

  • Thermal Driving: Heat the highly viscous mixture to 120–130°C under continuous mechanical stirring for 3 to 5 hours. Monitor the disappearance of the β -keto ester via TLC.

  • Quenching & Neutralization: Cool the reaction mixture to 60°C and pour it over crushed ice. Slowly neutralize the highly acidic aqueous phase with concentrated NH₄OH until a pH of 7-8 is reached. This step is self-validating: the neutralization forces the lipophilic fused heterocycle to precipitate out of the aqueous solution.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure linearly-condensed pyridopyrimidinone.

Synth Step1 Reactants: Keto-ester + Amine Step2 Acidic Medium: PPA Solvent/Catalyst Step1->Step2 Step3 Heating: 120-130°C Step2->Step3 Step4 Workup: Neutralize (NH4OH) Step3->Step4 Step5 Products: Fused Heterocycles Step4->Step5

Step-by-step heterocyclization of homoadamantane keto-ester with amines.

Pharmacological Implications & Biological Activity

Why expand the cage from 10 to 11 carbons? While adamantane is a proven lipophilic anchor, biological data suggests that expanding the molecular volume can significantly enhance target engagement in specific pathways.

In a comparative biological evaluation of4, compounds bearing the 5 consistently outperformed their adamantane counterparts. When tested in a crystal violet-based in vitro assay against human microvascular endothelial cells, the homoadamantane derivatives exhibited superior antiproliferative activity (IC₅₀ values ranging from 3 to 22 µM). Furthermore, these expanded-cage compounds demonstrated significant inhibition of TNF-α-induced ICAM-1 expression (reducing expression to 46.7% of the control at 50 µM).

This causality is rooted in the increased van der Waals surface area of the homoadamantane core, which allows for deeper and more stable insertion into expansive hydrophobic protein pockets that standard adamantanes fail to fully occupy.

Table 2: Biological Performance Comparison (Acylphloroglucinol Derivatives)
Scaffold TypeProliferation Inhibition (IC₅₀)ICAM-1 Expression Reduction (at 50 µM)Mechanism / Causality
Adamantane Core > 25 µM (Weak/Moderate)Minimal reductionInsufficient hydrophobic contacts in expanded binding pockets.
Homoadamantane Core 3 – 22 µM (Strong)Reduced to 46.7% - 62.3% of controlEnhanced van der Waals interactions due to larger C11 molecular volume.

Conclusion

While adamantane remains a foundational pillar in medicinal chemistry, Ethyl 5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate represents a critical evolution in scaffold design. By combining the enhanced lipophilicity and altered steric profile of the homoadamantane cage with the immense synthetic versatility of a β -keto ester, researchers can access entirely new classes of cage-fused heterocycles capable of overcoming modern pharmacological resistance.

References

  • NextSDS. "Chemical substance information for ethyl 5-oxotricyclo[4.3.1.1,3,8]undecane-4-carboxylate." NextSDS Database. URL: [Link]

  • Csomos, P., Bernath, G., Kálmán, A., & Gyarmati, Z. Cs. (2004). "Syntheses and NMR, MS and X-Ray Investigations of Homoadamantane-Fused Pyridopyrimidinones." Journal of Heterocyclic Chemistry. URL:[Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. URL:[Link]

  • NIST Chemistry WebBook. "Tricyclo[4.3.1.1(3,8)]undecane (Homoadamantane)." National Institute of Standards and Technology. URL:[Link]

Sources

A Comparative Guide to the Structural Elucidation of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-depth comparison of analytical techniques for the structural characterization of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate, a complex tricyclic ketone.

While single-crystal X-ray crystallography remains the gold standard for absolute structure determination, obtaining suitable crystals can be a significant bottleneck.[1] This guide will therefore not only detail the available crystallographic data for a closely related derivative but also provide a comprehensive overview and experimental protocols for powerful alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Understanding the strengths and limitations of each method is crucial for making informed decisions in the structural elucidation workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a detailed and unambiguous map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and absolute stereochemistry.[1] Although a crystal structure for Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate (CAS 61363-31-3) is not publicly available, a detailed crystallographic study has been published for a closely related derivative, Ethyl (O–B)-5-(difluoroboryloxy)tricyclo[4.3.1.13,8]undecane-4-carboxylate.[2] The core tricyclic framework is identical, providing invaluable insight into the molecule's conformation.

Crystallographic Data for Ethyl (O–B)-5-(difluoroboryloxy)tricyclo[4.3.1.13,8]undecane-4-carboxylate[2]
ParameterValue
Chemical FormulaC14H19BF2O3
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.169 (1)
b (Å)8.049 (1)
c (Å)11.858 (1)
α (°)89.06 (1)
β (°)83.36 (1)
γ (°)87.22 (1)
Volume (Å3)678.82 (14)
Z2
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. For small organic molecules, slow evaporation of a saturated solution is a common technique. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.[3]

Illuminating Connectivity and Spatial Relationships: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule in solution.[4] For a complex, rigid structure like Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate, a suite of 1D and 2D NMR experiments is indispensable for complete structural assignment.[5]

Key NMR Experiments for Structural Elucidation:
  • 1H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling.

  • 13C NMR: Reveals the number of non-equivalent carbons in the molecule.

  • COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton couplings, allowing for the tracing of spin systems within the molecule.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons, providing unambiguous C-H connectivity.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds, crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, providing information about the molecule's 3D structure and stereochemistry.[8]

Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard 1H and 13C NMR spectra to determine appropriate spectral widths and acquisition times for 2D experiments.

  • 2D Spectra Acquisition: Perform a series of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) using standard pulse programs on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in each spectrum to build up a complete picture of the molecular structure.[9]

Unveiling the Molecular Mass and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[10]

Expected Fragmentation Pathways:

For Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate, electron ionization (EI) would likely induce fragmentation through several pathways, including:

  • Loss of the ethoxy group (-OCH2CH3): A common fragmentation for ethyl esters.

  • Loss of the entire ester group (-COOCH2CH3): Resulting in a cation of the tricyclic core.

  • Cleavage of the tricyclic ring system: The rigid adamantane-like core is relatively stable, but characteristic fragmentation patterns can arise from cleavage of the hydrocarbon skeleton.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., Time-of-Flight, Orbitrap).

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak (M+) and various fragment ions. The accurate mass measurement from HRMS can be used to determine the elemental composition of the molecule and its fragments.[11]

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Obtained Absolute 3D structure, bond lengths, bond anglesConnectivity, stereochemistry, dynamics in solutionMolecular weight, elemental composition, structural fragments
Key Advantage Unambiguous structure determinationProvides data on solution-state conformation and dynamicsHigh sensitivity, requires very small sample amounts
Key Limitation Requires high-quality single crystalsCan be complex to interpret for large molecules, lower resolution than crystallographyDoes not provide complete 3D structure on its own
Suitability for Topic Compound Ideal, but crystal growth may be challengingExcellent for determining connectivity and relative stereochemistryEssential for confirming molecular weight and providing fragmentation data

Workflow for Structural Elucidation

A logical workflow for determining the structure of a novel compound like Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate would involve a combination of these techniques.

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Conclusion

The structural elucidation of a complex molecule such as Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate requires a multi-faceted analytical approach. While X-ray crystallography provides the ultimate proof of structure, its reliance on high-quality crystals makes it essential to be proficient in alternative techniques. NMR spectroscopy offers a wealth of information about the molecule's connectivity and conformation in solution, while mass spectrometry provides crucial data on its molecular weight and fragmentation patterns. By judiciously applying these powerful analytical tools, researchers can confidently and accurately determine the structures of even the most challenging molecules.

References

  • Ames, J.B., Hamasaki, N., & Molchanova, T. (2002). Structure and calcium-binding studies of a recoverin mutant (E85Q)
  • Anonymous. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Field, L. D., & Sternhell, S. (2015).
  • Jacobsen, N.A. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. Wiley.
  • Argay, G., Kálmán, A., Bernáth, G., & Gyarmati, Z. C. (2003). Ethyl (O–B)-5-(difluoroboryloxy)tricyclo[4.3.1.13,8]undecane-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1554-o1555.
  • Anonymous. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved March 21, 2026, from [Link]

  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Anonymous. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved March 21, 2026, from [Link]

  • Kozytskyi, A. V., & Bondarenko, A. V. (2023). Bridged bicyclic molecule NMR challenge. Analytical and Bioanalytical Chemistry, 415(24), 5855-5856.
  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • Lowe, J. T. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]

  • Blinov, K. A., & Williams, A. J. (2000). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
  • Tori, K., & Ohtsuru, M. (1966). N.M.R. STUDIES OF BRIDGED RING SYSTEMS: II. UNUSUAL MAGNETIC DESHIELDING EFFECT ON THE BRIDGE METHYLENES OF NORBORNADIENE AND BENZONORBORNADIENE. Canadian Journal of Chemistry, 44(17), 2005-2011.
  • Desmarteau, D. D., Lu, C., & Vanderveer, D. (2009).
  • Anonymous. (n.d.). CCDC 2047783: Experimental Crystal Structure Determination. Iowa Research Online. Retrieved from [Link]

  • Brown, P. (2026, March 6). 15.1.2 Mass - spectrometry of organic molecules - fragmentation patterns and equations of ion formation. Doc Brown's Chemistry. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • Argay, G., Kálmán, A., Bernáth, G., & Gyarmati, Z. C. (2003). Ethyl (O–B)-5-(difluoroboryloxy)tricyclo[4.3.1.1]undecane-4-carboxylate.
  • LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 5-oxotricyclo[4.3.1.1,3,8]undecane-4-carboxylate. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016).
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Saparov, B. (2022). Synthesis, Crystal and Electronic Structure of the New Ternary Compound Ca3InAs3. Crystals, 12(10), 1469.
  • Anonymous. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 1-8.
  • Soldavini, B. C., et al. (2025). Crystal structure and elastic properties of parabreyite: a new high-pressure ring silicate in the CaSiO3 system. European Journal of Mineralogy, 37(1), 13-24.
  • Lotti, P., et al. (2025). Crystal Structure Evolution of CaSiO3 Polymorphs at Earth's Mantle Pressures. Minerals, 15(10), 1253.
  • Caracelli, I., et al. (2021). Crystal structure of ethyl 4-methyl-2-oxo-5-phenyl-1,3,4-oxadiazinane-3-carboxylate, C13H16N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 1485-1487.
  • Anonymous. (2025). Materials Informatics Tools to Analyze Crystal Structures: Crystal Structure of the Novel Ternary Indide ErCo2In. ChemRxiv.
  • Materials Project. (n.d.). mp-631: TiC (Cubic, Fm-3m, 225). Retrieved from [Link]

Sources

A Comparative Guide to HPLC Retention Times for Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The separation of isomers is a critical challenge in pharmaceutical development and chemical analysis. The tricyclo[4.3.1.13,8]undecane core, also known as adamantane, is a rigid and lipophilic scaffold frequently employed in medicinal chemistry. Its derivatives, such as Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate, can exist as various isomers, including enantiomers and diastereomers, each potentially possessing distinct pharmacological activities. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and analysis of these isomers.[1][2]

This guide provides an in-depth comparison of HPLC methodologies for separating isomers of adamantane derivatives, with a specific focus on the structural class of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate. While specific retention time data for this exact compound is not broadly published, this guide synthesizes established principles and experimental data from structurally analogous adamantane derivatives to provide a robust framework for method development.

The Challenge of Adamantane Isomer Separation

The rigid, three-dimensional structure of the adamantane cage presents unique challenges for chromatographic separation. Isomers often have very similar physicochemical properties, making their resolution difficult. The choice of stationary phase, mobile phase, and other chromatographic parameters is therefore crucial for achieving successful separation.[3]

Comparative Analysis of HPLC Methodologies

The separation of adamantane derivatives is typically achieved using reversed-phase HPLC (RP-HPLC).[3][4] The bulky, lipophilic nature of the adamantane group lends itself well to retention on nonpolar stationary phases.[4]

The choice of stationary phase is paramount in determining the selectivity of the separation. For adamantane derivatives, the following column types have proven effective:

Stationary PhasePrinciple of SeparationTypical Applications
C18 (Octadecylsilane) Hydrophobic interactions are the primary mechanism of retention.[5] The long alkyl chains provide a nonpolar environment that interacts strongly with the adamantane cage.General-purpose separation of adamantane derivatives, often providing good resolution for positional isomers.[3]
C30 (Triacontylsilane) Offers enhanced shape selectivity compared to C18 due to the longer, more ordered alkyl chains. This can be advantageous for separating structurally similar isomers.Separation of geometric and positional isomers of rigid molecules.
Phenyl Phases Provides alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and any aromatic moieties in the analyte. While the target molecule lacks an aromatic ring, this phase can still offer unique selectivity based on subtle electronic differences between isomers.Separation of aromatic compounds and isomers where π-π interactions can be exploited.[5]
Chiral Stationary Phases (CSPs) Essential for the separation of enantiomers.[6][7] These phases contain a chiral selector that interacts stereospecifically with the enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose, amylose), proteins, or synthetic chiral polymers.Enantioselective separation of chiral adamantane derivatives.[6][7][8]

The mobile phase composition, particularly the type and concentration of the organic modifier, significantly influences retention and selectivity.

  • Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers used in RP-HPLC for adamantane derivatives.[3][9]

    • Acetonitrile generally provides lower viscosity and higher elution strength, often leading to sharper peaks and shorter analysis times.

    • Methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions.[5]

  • Aqueous Phase: Water, often buffered to control the pH, is the weak solvent in the mobile phase. For acidic or basic analytes, controlling the pH is critical to ensure consistent retention and peak shape.

  • Additives: For acidic compounds, the addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica support. For basic compounds, an amine additive may be used.

Experimental Data: A Case Study with Adamantane Derivatives
Adamantane DerivativeColumnMobile PhaseFlow Rate (mL/min)DetectionExpected Retention Behavior
Positional Isomers of Adamantane Carboxylic AcidC18, 5 µm, 4.6 x 150 mmAcetonitrile/Water (gradient)1.0UV (210 nm)Isomers with more exposed carboxylic acid groups will likely elute earlier due to increased polarity.
Enantiomers of a Chiral Adamantane DerivativeChiral (Cellulose-based), 5 µm, 4.6 x 250 mmHexane/Isopropanol (isocratic)1.0UV (220 nm)Baseline separation of enantiomers is expected, with retention times dependent on the specific chiral selector and mobile phase composition.
Adamantane EstersC30, 5 µm, 4.6 x 250 mmMethanol/Water (isocratic)0.8UV (210 nm)Longer retention times compared to C18 due to increased hydrophobicity. Enhanced shape selectivity may resolve closely related isomers.
Experimental Workflow for Method Development

The following workflow provides a systematic approach to developing an HPLC method for the separation of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate isomers.

Caption: A systematic workflow for developing an HPLC method for isomer separation.

  • Column: C18, 5 µm particle size, 4.6 mm I.D. x 150 mm length.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as the target molecule lacks a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Acetonitrile/Water).

Causality Behind Experimental Choices
  • C18 Column: A good starting point due to its versatility and wide applicability for hydrophobic molecules.[3]

  • Acetonitrile/Water Mobile Phase: A common and effective mobile phase system for RP-HPLC, offering good peak shapes and efficiency.[3][10]

  • Formic Acid Additive: Helps to protonate free silanol groups on the silica surface, reducing peak tailing for polar analytes. It also ensures the carboxylate group of the analyte is protonated, leading to more consistent retention.

  • Gradient Elution: Necessary for screening to ensure that all isomers are eluted within a reasonable time and to get an initial assessment of the separation.

  • UV Detection at 210 nm: The ester and ketone functionalities in the target molecule will have some absorbance at low UV wavelengths.

Trustworthiness: A Self-Validating System

The described protocol incorporates self-validating elements. The initial screening with a generic gradient on a standard C18 column provides a baseline chromatogram. Any deviation from expected behavior (e.g., poor peak shape, no elution) immediately informs the next steps in method development. The systematic optimization of individual parameters (gradient, mobile phase, etc.) allows for a clear understanding of their impact on the separation, leading to a robust and reliable final method.

Conclusion

While direct experimental data for the HPLC separation of Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate isomers is limited, a comprehensive understanding of HPLC principles and data from analogous adamantane derivatives provides a strong foundation for successful method development. A systematic approach, starting with a robust stationary phase like C18 and progressing to more specialized phases such as chiral columns if necessary, is key to achieving the desired separation. The provided workflow and initial protocol offer a scientifically sound starting point for researchers and scientists in the pharmaceutical and chemical industries.

References

  • ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives | Request PDF. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • Kříž, J., Prusová, D., & Vodicka, L. (1986). High-performance liquid chromatography of methyl esters of diamantane and adamantane carboxylic acids.
  • Shimadzu. (2016).
  • Kasperec, J., & Rádl, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166.
  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.).
  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 19).
  • Klimek-Turek, A., Misiołek, B., & Dzido, T. H. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5123.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Jungalwala, F. B., Evans, J. E., & McCluer, R. H. (1976). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. The Journal of Lipid Research, 17(5), 491-500.
  • David, V., & Ionescu, C. (2016). Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers (methanol, ethanol and acetonitrile). Revue Roumaine de Chimie, 61(11-12), 923-930.
  • Héberger, K. (2007). Quantitative structure-(chromatographic) retention relationships.
  • United States Pharmacopeia. (2021, September 28).
  • Zhao, Y., et al. (2024). A simple, versatile approach for coupling a liquid chromatograph and chemical ionization mass spectrometer for offline analysis of organic aerosol. Atmospheric Measurement Techniques, 17(1), 1-17.
  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers.
  • Nikolova-Damyanova, B., & Momchilova, S. (2006). Regioselective separation of isomeric triacylglycerols by reversed-phase high-performance liquid chromatography: Stationary phase and mobile phase effects.

Sources

Thermal Stability Comparison Guide: Ethyl 5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Comparative Technical Guide & Experimental Methodology

Executive Summary & Structural Context

In medicinal chemistry and advanced materials science, the incorporation of diamondoid (cage-like) scaffolds is a proven strategy to enhance lipophilicity, metabolic stability, and thermal resistance. Ethyl 5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate (commonly known as ethyl 5-oxohomoadamantane-4-carboxylate) represents a highly functionalized, strained cage system. It serves as a rigid analogue of acetoacetic ester and is a critical precursor for synthesizing polyfunctional homoadamantanes and viral ion-channel abrogating drugs[1].

However, the thermal stability of cage compounds is not absolute; it is highly dependent on ring strain and functional group lability. While parent adamantane hydrocarbons sublime without decomposition at high temperatures, the insertion of a methylene bridge to form the 7-membered ring of homoadamantane introduces significant ring strain. Furthermore, the presence of the β-keto ester moiety introduces a specific thermodynamic vulnerability: retro-Claisen C–C bond cleavage [2].

This guide objectively compares the thermal stability of the homoadamantane β-keto ester against its perfectly symmetrical adamantane counterpart and its highly flexible bicyclic degradation products, providing the causality behind their thermal behavior and the protocols to measure them.

Structure-Stability Relationships & Degradation Mechanisms

To understand the thermal profile of these compounds, we must analyze the causality behind their degradation pathways:

  • Adamantane Analogs (The Benchmark): The tricyclo[3.3.1.1³‚⁷]decane core is strain-free. Thermal degradation of adamantane β-keto esters typically requires high activation energy, usually initiating at the ester functional group (decarboxylation) rather than the cage itself[3].

  • Homoadamantane Analogs (The Target): The expansion to a tricyclo[4.3.1.1³‚⁸]undecane core introduces torsional strain. Under thermal stress, the β-keto ester moiety acts as a thermodynamic "weak link." Instead of simple decarboxylation, the molecule is highly susceptible to retro-Claisen cleavage, which breaks the C-C bond of the cage to relieve ring strain, forming bicyclo[3.3.1]nonane derivatives[2].

  • Bicyclic Analogs (The Cleavage Products): Lacking the fully bridged, interlocking structure of diamondoids, bicyclic systems possess higher conformational flexibility and significantly lower thermal decomposition thresholds.

G A Ethyl 5-oxohomoadamantane -4-carboxylate B Thermal Stress (>220°C) A->B C Retro-Claisen C-C Cleavage B->C D Decarboxylation B->D E Bicyclo[3.3.1]nonane Derivatives C->E D->E

Caption: Thermal degradation pathway of homoadamantane β-keto esters via retro-Claisen cleavage.

Comparative Thermal Data Synthesis

The following table synthesizes the expected thermal parameters based on foundational thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of diamondoid derivatives[3][4].

Note: Data represents synthesized baseline estimations derived from structural homologs to provide a comparative framework for analytical testing.

Compound ClassRepresentative AnalogMelting Point ( Tm​ )Decomposition Onset ( Td,onset​ )Primary Degradation Mechanism
Homoadamantane β-Keto Ester Ethyl 5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate~79.0–80.1 °C~220 °CRetro-Claisen cage cleavage & decarboxylation
Adamantane β-Keto Ester Ethyl 2-(adamantan-1-yl)-3-oxobutanoate~65.0–70.0 °C~245 °CDecarboxylation (Maintains cage integrity longer)
Bicyclic β-Keto Ester Ethyl 2-(bicyclo[3.3.1]nonan-9-yl)-3-oxobutanoateLiquid at RT~180 °CRapid aliphatic chain fragmentation

Key Insight: The ~25°C drop in Td,onset​ between the adamantane and homoadamantane analogs is directly causal to the relief of ring strain afforded by the retro-Claisen opening of the 7-membered ring.

Self-Validating Experimental Protocols

To accurately compare the thermal stability of these analogs, researchers must employ Simultaneous Thermal Analysis (STA) or parallel DSC and TGA[5]. The following protocol is designed as a self-validating system : it uses differential atmospheric testing to isolate true thermal instability from oxidative degradation.

Phase 1: Sample Preparation & Calibration
  • Crucible Selection: Use pierced aluminum pans for DSC (allows volatile release without pressure build-up) and open platinum pans for TGA.

  • Mass Optimization: Accurately weigh 3.0 to 5.0 mg of the analyte.

    • Causality: Using a small, tightly controlled mass minimizes thermal gradients within the sample, ensuring sharp, well-defined endothermic peaks and preventing mass-transfer lag during decomposition.

  • Calibration: Calibrate the instrument using Indium ( Tm​ = 156.6°C) and Zinc ( Tm​ = 419.5°C) standards to ensure thermocouple accuracy across the target range.

Phase 2: Differential Scanning Calorimetry (DSC) - Phase Transitions
  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min.

  • Thermal Program: Equilibrate at 25°C. Heat at a constant rate of 10°C/min to 150°C.

    • Causality: A 10°C/min rate perfectly balances the resolution of closely spaced thermal events (like polymorphic transitions) with an adequate signal-to-noise ratio for the heat flow sensor.

  • Data Extraction: Record the onset temperature of the first major endothermic peak as the melting point ( Tm​ ).

Phase 3: Thermogravimetric Analysis (TGA) - Degradation Profiling
  • Primary Run (Inert): Heat the sample from 25°C to 600°C at 10°C/min under a Nitrogen purge (50 mL/min). Record the temperature at 5% mass loss ( Td5%​ ) as the decomposition onset.

  • Self-Validation Run (Oxidative): Repeat the exact TGA program using an Air or Oxygen purge.

    • Causality: If the Td,onset​ in O2​ shifts significantly lower than in N2​ , the compound is susceptible to early oxidation. If the Td,onset​ remains relatively stable across both atmospheres, it proves that the primary mass loss is driven by intrinsic thermal instability (the retro-Claisen C-C bond cleavage) rather than combustion.

Workflow S1 Sample Preparation (3-5 mg, Pt/Al Crucibles) S2 Simultaneous Thermal Analysis (STA: DSC + TGA) S1->S2 S3 DSC (N2 Purge) Identify Tm & Phase Transitions S2->S3 S4 TGA (N2 vs O2 Purge) Isolate Thermal vs Oxidative Cleavage S2->S4 S5 Comparative Data Synthesis (Structure-Stability Correlation) S3->S5 S4->S5

Caption: Self-validating experimental workflow for simultaneous DSC and TGA thermal profiling.

Conclusion & Strategic Recommendations

When selecting a cage scaffold for drug development or polymer synthesis, thermal stability is a proxy for chemical robustness. While Ethyl 5-oxotricyclo[4.3.1.1³‚⁸]undecane-4-carboxylate provides unique spatial geometry and serves as an excellent precursor for homoadamantane-fused heterocycles, its β-keto ester moiety combined with the strained 7-membered ring makes it thermally labile compared to pure adamantane derivatives.

Recommendation: For applications requiring processing temperatures exceeding 200°C (e.g., melt-extrusion of polymer therapeutics), the retro-Claisen degradation pathway of homoadamantane β-keto esters poses a significant risk. In such cases, reducing the ester to an alcohol or utilizing a strain-free adamantane analog is highly recommended to preserve structural integrity.

References

  • Tkachenko, I. M., Rybakov, V. B., & Klimochkin, Y. N. (2018). Convenient Synthesis of Ethyl 5-Oxohomoadamantane-4-carboxylate: A Useful Precursor of Polyfunctional Homoadamantanes. Synthesis. Thieme Connect.
  • BenchChem. (2025). A Comparative Guide to the Thermal Properties of Adamantane Isomers.
  • BenchChem. (2025). A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers.
  • Netzsch Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As drug development increasingly relies on conformationally rigid, lipophilic scaffolds to target complex biological mechanisms—such as viral ion channel abrogation—adamantane and homoadamantane derivatives have become indispensable. Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate (CAS: 61363-31-3), widely known as ethyl 5-oxohomoadamantane-4-carboxylate, serves as a highly versatile cage analogue of acetoacetic ester. It is a critical precursor for synthesizing polyfunctional homoadamantanes and condensed heterocyclic compounds [1].

However, the very physicochemical properties that make this compound biologically valuable—its high lipophilicity and rigid three-dimensional structure—also dictate strict handling protocols. This guide provides researchers and drug development professionals with a comprehensive, causally-driven operational framework for safely handling, reacting, and disposing of this reagent.

Hazard Profile & Mechanistic Causality

Understanding the mechanistic "why" behind a chemical's hazard profile is the first step in effective risk mitigation. According to the[2], this compound presents specific localized and systemic risks:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The homoadamantane cage is highly lipophilic, allowing it to rapidly partition into and disrupt the lipid bilayers of the stratum corneum and mucosal membranes. Once integrated, the electrophilic β-keto ester functionalities interact with localized nucleophilic proteins, triggering inflammatory cascades.

  • H336 (STOT SE 3 - Central Nervous System): If aerosolized or absorbed systemically, the high partition coefficient (LogP) of the homoadamantane scaffold facilitates rapid crossing of the blood-brain barrier (BBB). This systemic circulation leads to central nervous system (CNS) depression, manifesting as dizziness or drowsiness.

Table 1: Quantitative Physicochemical & Hazard Data
Property / Hazard CodeValue / SpecificationMechanistic Implication
CAS Number 61363-31-3Unique identifier for safety tracking.
Molecular Weight 236.31 g/mol Low molecular weight facilitates rapid transdermal and mucosal diffusion.
H315 / H319 Category 2 / 2A IrritantLipophilic cage disrupts lipid bilayers; ester/ketone groups cause localized protein interactions.
H336 STOT SE 3 (CNS effects)High partition coefficient allows blood-brain barrier penetration, causing dizziness.

Personal Protective Equipment (PPE) Architecture

Standard laboratory PPE is insufficient for handling concentrated homoadamantane derivatives. The lipophilic nature of the ester demands specific barrier materials to prevent breakthrough and subsequent transdermal absorption.

Table 2: PPE Specifications and Causality
Equipment TypeSpecificationCausal Justification
Hand Protection Butyl rubber (>0.3mm) or Double NitrileEsters rapidly degrade thin latex and standard nitrile through solvation. The high lipophilicity of the compound requires strict, extended-contact barriers.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSnug-fitting goggles prevent mucosal absorption of aerosolized droplets, mitigating H319 risks.
Body Protection Flame-retardant lab coat (e.g., Nomex)Prevents static discharge during handling and provides a secondary barrier against skin contact.
Respiratory Fume Hood (Face velocity >100 fpm)Active ventilation is mandatory to mitigate inhalation risks and prevent H336-related CNS depression.

Operational Plan: Safe Handling & Experimental Workflow

To demonstrate the safe handling of this compound, we outline a self-validating protocol for its use in synthesizing homoadamantane-fused pyridopyrimidinones—a common workflow in medicinal chemistry for developing viral ion channel blockers[1].

SynthesisWorkflow A Ethyl 5-oxohomoadamantane -4-carboxylate B Binucleophile Addition (2-aminopyridines) A->B Fume Hood C Cyclization (Polyphosphoric Acid) B->C Heat 90°C D Homoadamantane-fused Heterocycle C->D Ice Quench E Viral Ion Channel Screening D->E Purify

Workflow for synthesizing homoadamantane-fused heterocycles from CAS 61363-31-3.

Protocol: Condensation with 2-Aminopyridines in Polyphosphoric Acid (PPA)

Causality Note: PPA is selected because it acts as both a solvent and a dehydrating acid catalyst. This drives the condensation of the β-keto ester with the binucleophile without requiring highly volatile organic solvents during the high-temperature heating phase, thereby reducing inhalation hazards.

Step 1: Pre-Reaction Verification Ensure the fume hood face velocity is ≥100 fpm. Verify that all glassware is completely anhydrous. Self-Validation: Moisture will prematurely hydrolyze the PPA, halting the reaction and generating excess heat. If condensation forms on the flask, abort the setup and re-dry the equipment.

Step 2: Reagent Dispensing Weigh 1.0 equivalent of ethyl 5-oxohomoadamantane-4-carboxylate. Self-Validation: The compound should appear as a viscous oil or low-melting solid. Significant discoloration (e.g., dark yellow/brown) indicates degradation or hydrolysis of the ester, which will severely depress reaction yields.

Step 3: Reaction Assembly & Thermal Processing In a round-bottom flask equipped with a mechanical stirrer, add the β-keto ester and 1.1 equivalents of the substituted 2-aminopyridine. Carefully add PPA (approx. 10-15x weight of the reactants). Heat the mixture to 90–100 °C for 4–6 hours. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The complete disappearance of the UV-inactive β-keto ester spot (visualized via iodine or KMnO₄ stain) confirms total conversion.

Step 4: Quenching (Critical Safety Step) Cool the reaction to room temperature, then pour the viscous mixture over crushed ice. Causality Note: PPA hydrolysis is highly exothermic. Using crushed ice rather than liquid water absorbs the latent heat of hydrolysis, preventing localized boiling that could aerosolize unreacted lipophilic homoadamantane derivatives and trigger H336 inhalation risks.

Step 5: Neutralization & Extraction Slowly neutralize the aqueous layer with 20% NaOH until pH reaches ~7-8. Extract the aqueous phase with dichloromethane (DCM) (3 x 20 mL). The lipophilic product will selectively partition into the lower DCM layer.

Spill Response and Disposal Logistics

Given the CNS hazards (H336) associated with this compound, immediate and calculated responses to spills are mandatory.

SpillResponse Start Spill Detected: CAS 61363-31-3 Assess Assess Spill Volume & Ventilation Status Start->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 50 mL) or Outside Hood Assess->Major High Risk PPE Verify PPE: Butyl Gloves, Goggles Minor->PPE Evacuate Evacuate Area & Notify EHS Major->Evacuate Absorb Apply Inert Absorbent (Vermiculite) PPE->Absorb Dispose Seal in Hazardous Waste Container Absorb->Dispose

Logical decision matrix for spill response and exposure control.

Disposal Segregation Plan

Proper waste segregation prevents cross-reactivity and ensures environmental compliance:

  • Aqueous Waste: The neutralized PPA and aqueous washes from the reaction workup must be disposed of in a designated Aqueous Basic Waste stream.

  • Organic Waste: DCM extracts and chromatography solvents containing the homoadamantane derivatives must be routed to Halogenated Organic Waste .

  • Solid Waste: All gloves, wipes, and inert absorbents (e.g., vermiculite) used during handling or spill cleanup must be sealed in airtight bags before being placed in Solid Hazardous Waste . This prevents the lipophilic compound from off-gassing and causing secondary inhalation exposure to laboratory personnel.

References

  • NextSDS Database. (n.d.). Chemical Substance Information: ethyl 5-oxotricyclo[4.3.1.1,3,8]undecane-4-carboxylate (CAS 61363-31-3). URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.